2,6-Dichloroimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
2,6-dichloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCSIAIZSTMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560103 | |
| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-77-8 | |
| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloroimidazo[1,2-b]pyridazine
CAS Number: 112581-77-8
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichloroimidazo[1,2-b]pyridazine, a key heterocyclic scaffold in medicinal chemistry. It details the compound's properties, synthesis, and significant role as a building block for potent kinase inhibitors targeting critical signaling pathways in disease.
Compound Properties and Specifications
This compound is a chlorinated heterocyclic compound belonging to the imidazopyridazine class. Its structure is foundational for the development of various biologically active molecules.[1] The presence of two chlorine atoms at the 2 and 6 positions provides reactive sites for further chemical modification and functionalization.
| Property | Value | Source |
| CAS Number | 112581-77-8 | [2][3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [4] |
| Molecular Weight | 188.01 g/mol | [4] |
| Canonical SMILES | C1=CN2C(=NC(=C1)Cl)N=C2Cl | N/A |
| Density | 1.69 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Functionalization
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related two-carbon synthon.[5] For this compound, a common synthetic approach involves the cyclization of a chlorinated aminopyridazine with a chlorinated aldehyde or ketone equivalent.
Representative Synthetic Workflow
A plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.[6] The process involves the reaction of a commercially available aminopyridazine with a suitable chlorinated carbonyl compound.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine | 17412-23-6 [chemicalbook.com]
- 4. This compound | 112581-77-8 [chemicalbook.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dichloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,6-dichloroimidazo[1,2-b]pyridazine. Due to a lack of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogues within the imidazo[1,2-b]pyridazine class. The document outlines general characteristics of this heterocyclic scaffold, discusses factors influencing its physicochemical properties, and provides detailed, generalized experimental protocols for determining solubility and stability. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate experimental work with this compound.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The subject of this guide, this compound, is a key intermediate in the synthesis of various substituted imidazo[1,2-b]pyridazines. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, for the development of analytical methods, and for predicting the properties of its derivatives in drug discovery and development pipelines.
This document compiles and analyzes the limited available data and provides inferred knowledge based on related structures. It also presents standardized experimental protocols that can be adapted to generate specific, quantitative data for this compound.
Physicochemical Properties of the Imidazo[1,2-b]pyridazine Core
The physicochemical properties of the imidazo[1,2-b]pyridazine core are influenced by the presence of two nitrogen atoms within the fused bicyclic system. These nitrogen atoms can act as hydrogen bond acceptors, which can influence solubility in protic solvents. The aromatic nature of the ring system contributes to its thermal stability.
A study on 6-chloro-2-phenylimidazo[1,2-b]pyridazine in hydrochloric acid solutions indicated that the imidazo[1,2-b]pyridazine ring system can be protonated on the unsaturated nitrogen atom of the imidazole ring.[1] This suggests that the solubility of this compound may be pH-dependent, with increased solubility in acidic conditions.
Solubility Profile
A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was reported to have poor solubility in cell culture media.[2] This observation, coupled with the general characteristics of similar heterocyclic compounds, suggests that this compound is likely to have low aqueous solubility. Its solubility is expected to be higher in polar aprotic organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low | Based on data from related compounds showing poor aqueous solubility. |
| Polar Protic Solvents | Low to Moderate | Potential for hydrogen bonding with the nitrogen atoms may enhance solubility. |
| Polar Aprotic Solvents | Moderate to High | Solvents like DMSO and DMF are generally good solvents for such heterocyclic systems. |
| Non-polar Solvents | Low | The polar nature of the imidazo[1,2-b]pyridazine core limits solubility in non-polar media. |
Stability Profile
Specific stability data for this compound is not extensively documented. The stability of the compound will be influenced by factors such as pH, temperature, and light exposure.
The imidazo[1,2-b]pyridazine ring itself is generally considered to be a stable aromatic system. However, the chloro-substituents may be susceptible to nucleophilic displacement under certain conditions, particularly at elevated temperatures or in the presence of strong nucleophiles.
A study on 6-chloro-2-phenylimidazo[1,2-b]pyridazine demonstrated its stability over time in 1 M and 5 M HCl solutions, as analyzed by HPLC-MS.[1] This suggests that the chlorinated imidazo[1,2-b]pyridazine core is relatively stable under acidic conditions.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Stable | Based on stability data of a closely related analogue in HCl.[1] |
| Neutral (pH 6-8) | Expected to be stable | The aromatic system imparts general stability. |
| Basic (pH > 9) | Potentially unstable | Risk of nucleophilic substitution of the chloro groups. |
| Elevated Temperature | Monitor for degradation | Thermal stability is a general characteristic of the core, but specific data is needed.[3] |
| Light Exposure | Unknown | Photostability studies are recommended as per ICH guidelines. |
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of this compound.
Solubility Determination
A common and reliable method for determining thermodynamic solubility is the shake-flask method.
Experimental Workflow for Solubility Determination
References
In-Depth Technical Guide to the Spectroscopic Data of 2,6-Dichloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2,6-dichloroimidazo[1,2-b]pyridazine. Due to the limited availability of directly published complete spectral sets, this document synthesizes information from available literature on closely related analogs and provides a putative synthesis protocol based on established chemical methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering a foundational understanding of the characterization of this compound.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 112581-77-8 Molecular Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.01 g/mol
Synthesis Protocol
Proposed Synthesis:
The synthesis of this compound can be envisioned through the cyclocondensation of a suitable aminopyridazine precursor with a two-carbon electrophile. A potential starting material is 3-amino-6-chloropyridazine. The introduction of the second chlorine atom at the 2-position of the imidazo[1,2-b]pyridazine ring system could be achieved through various chlorination techniques.
A plausible multi-step synthesis is outlined below:
-
Synthesis of 6-chloroimidazo[1,2-b]pyridazine: This intermediate can be synthesized by reacting 3-amino-6-chloropyridazine with chloroacetaldehyde.
-
Chlorination of 6-chloroimidazo[1,2-b]pyridazine: The subsequent chlorination at the C2 position could potentially be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine.
-
To a solution of 3-amino-6-chloropyridazine (1 eq) in a suitable solvent such as ethanol or dioxane, is added chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.
-
-
Step 2: Synthesis of this compound.
-
To a solution of 6-chloroimidazo[1,2-b]pyridazine (1 eq) in a chlorinated solvent like dichloromethane or chloroform, N-chlorosuccinimide (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Spectroscopic Data
Direct and complete experimental spectroscopic data for this compound is not available in the public domain based on the conducted searches. The following tables present predicted data and data from closely related analogs to provide an estimation of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | d | ~9.5 | H-7 |
| ~7.2 - 7.4 | d | ~9.5 | H-8 |
| ~7.9 | s | - | H-3 |
Note: Predictions are based on the analysis of similar chlorinated imidazo[1,2-b]pyridazine structures. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-8a |
| ~140 | C-6 |
| ~130 | C-2 |
| ~125 | C-7 |
| ~120 | C-5 |
| ~115 | C-3 |
Note: These are estimated chemical shifts and require experimental verification.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |
| 1300-1000 | Medium | C-N stretching |
| 850-750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 187 | ~65 | [M]⁺ (with ³⁵Cl₂) |
| 189 | ~42 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 191 | ~7 | [M+4]⁺ (with ³⁷Cl₂) |
| 152 | Variable | [M-Cl]⁺ |
| 125 | Variable | [M-2Cl]⁺ |
Note: The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ with a ratio of approximately 9:6:1) would be a key diagnostic feature in the mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates the proposed logical workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a summary of the likely spectroscopic characteristics and a plausible synthetic route for this compound. While direct experimental data remains elusive in the readily available scientific literature, the information presented here, based on chemical principles and data from analogous structures, offers a valuable starting point for researchers. Experimental verification of the proposed synthesis and a full spectroscopic characterization are essential next steps for any research involving this compound.
An In-depth Technical Guide to the Synthesis and Characterization of the Imidazo[1,2-b]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and key biological signaling pathways associated with this important scaffold.
Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. The presence of a halogen atom, typically at the 6-position of the pyridazine ring, is crucial for achieving good yields.[1] This key intermediate, 6-chloroimidazo[1,2-b]pyridazine, serves as a versatile precursor for a variety of functionalization reactions.
General Synthetic Workflow
The synthesis of diverse imidazo[1,2-b]pyridazine derivatives generally follows a logical workflow, starting from the core scaffold formation and proceeding to functionalization at various positions.
A general workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
1. Synthesis of 6-chloropyridazin-3-amine
To a solution of 3,6-dichloropyridazine (10 g, 75.52 mmol) in a sealed vessel, aqueous concentrated ammonium hydroxide (100 mL) is added. The mixture is heated to 110°C for 12 hours. After cooling to 0°C, the precipitate is filtered and washed with water to yield 6-chloropyridazin-3-amine as a pale-yellow solid.
2. Synthesis of 6-chloroimidazo[1,2-b]pyridazine
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours. After the reaction, water is distilled off. The resulting crude solid is stirred with ethanol and filtered to give 6-chloroimidazo[1,2-b]pyridazine.
3. Functionalization via Suzuki-Miyaura Cross-Coupling
A mixture of the 6-halo-imidazo[1,2-b]pyridazine (1.0 equiv.), an appropriate boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., DME/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is worked up by extraction and purified by column chromatography to afford the desired coupled product.
Characterization of Imidazo[1,2-b]pyridazine Derivatives
The structural elucidation and confirmation of synthesized imidazo[1,2-b]pyridazine derivatives are performed using a combination of spectroscopic techniques.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Determination of the proton environment. | Aromatic protons of the imidazo[1,2-b]pyridazine core typically appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR | Determination of the carbon framework. | Carbon signals for the fused ring system are observed in the aromatic region. The chemical shifts are sensitive to the nature and position of substituents. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) confirms the molecular weight of the synthesized compound. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. |
Table 1: Spectroscopic Data for Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |
| 6-chloropyridazin-3-amine | 7.32 (d, J=12.4 Hz, 1H), 6.80 (d, J=12.4 Hz, 1H), 6.60 (br. s, 2H) | 160.7, 145.4, 129.4, 118 | 130.0 [M+H]⁺ |
| 6-chloroimidazo[1,2-b]pyridazine | 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H) | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 | 154.2 [M+H]⁺ |
Biological Activity and Signaling Pathways
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been extensively investigated as modulators of various signaling pathways implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
mTOR Signaling Pathway
Certain imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[2][3] Inhibition of mTOR can lead to cell cycle arrest and suppression of tumor growth.[3]
Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Tyk2 Signaling Pathway
Imidazo[1,2-b]pyridazine derivatives have emerged as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[4][5] Tyk2 is involved in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[4][6] Inhibition of Tyk2 can modulate the immune response and has therapeutic potential in autoimmune diseases.[4]
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
Biological activity screening of imidazo[1,2-b]pyridazine core
An In-Depth Technical Guide to the Biological Activity Screening of the Imidazo[1,2-b]pyridazine Core
Introduction
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic framework that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. Compounds incorporating this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties.[1][2] The successful clinical development of the kinase inhibitor Ponatinib, which is based on this scaffold, has further catalyzed research into new derivatives for various therapeutic applications.[1][2]
This technical guide provides a comprehensive overview of the biological activity screening of the imidazo[1,2-b]pyridazine core, summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows for researchers, scientists, and drug development professionals.
Key Biological Activities and Therapeutic Targets
The versatility of the imidazo[1,2-b]pyridazine core allows it to interact with a wide array of biological targets, leading to diverse pharmacological effects. The most extensively studied application is in oncology, primarily through the inhibition of protein kinases.
Anticancer Activity: A Focus on Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
-
Tyrosine Kinase 2 (Tyk2) Inhibitors: Derivatives of this scaffold have been identified as potent, selective, and orally active inhibitors of the Tyk2 pseudokinase (JH2) domain.[3] These compounds play a role in blocking signaling pathways of cytokines like IL-12, IL-23, and Type I interferons, which are implicated in autoimmune and inflammatory diseases.[3]
-
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibitors: Through property-based optimization and a scaffold change from an initial imidazo[1,2-a]pyrazine hit, researchers discovered an imidazo[1,2-b]pyridazine derivative (27f) that is an extremely potent and selective Mps1 inhibitor.[4][5] Mps1 is a key regulator of the spindle assembly checkpoint, making it an attractive target in oncology.[4] This compound demonstrated remarkable antiproliferative activity against various cancer cell lines in the nanomolar range and showed in vivo activity.[4][5]
-
PIM Kinase Inhibitors: A family of imidazo[1,2-b]pyridazines has been reported as selective inhibitors of PIM kinases, a group of serine/threonine kinases involved in cell survival and proliferation.[6] These compounds showed promising in vitro antileukemic activity.[6] Structural analysis revealed an unusual binding mode within the ATP-binding pocket, contributing to the scaffold's high selectivity for PIM kinases.[6]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: A significant breakthrough was the discovery of compound 22 (TM471-1), a potent and highly selective irreversible inhibitor of BTK.[7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies.[7] This compound showed potent enzymatic inhibition (IC50 of 1.3 nM), excellent selectivity, and achieved complete tumor regression in a xenograft model, leading to its advancement into Phase I clinical trials.[7]
-
PI3K/mTOR Dual Inhibitors: The PI3K/AKT/mTOR pathway is a central driver in the progression of idiopathic pulmonary fibrosis (IPF). A series of imidazo[1,2-b]pyridazine-based compounds were designed as dual PI3K/mTOR inhibitors, with compound 11 showing potent enzymatic inhibition and nanomolar antiproliferative effects in pulmonary fibroblasts.[8]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: To address the challenge of acquired resistance to ALK inhibitors in non-small cell lung cancer, novel macrocyclic imidazo[1,2-b]pyridazine derivatives were developed. These compounds were effective against wild-type ALK and, critically, against clinically relevant resistance mutations, including the G1202R mutation.[9]
-
mTOR Inhibitors: A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and found to exhibit significant anti-proliferative activity against several human cancer cell lines.[10] The lead compounds, A17 and A18, showed potent mTOR inhibition, induced G1-phase cell cycle arrest, and demonstrated in vivo anticancer effects in a xenograft model.[10]
-
Haspin Kinase Inhibitors: Starting from a known Haspin inhibitor, a series of new imidazo[1,2-b]pyridazine derivatives were developed. The best compounds exhibited potent inhibitory activity on Haspin kinase (IC50 as low as 6 nM) and displayed significant anti-proliferative properties against various human cancer cell lines.[11]
-
Other Kinase Targets (DYRKs, CLKs): Screening of 3,6-disubstituted imidazo[1,2-b]pyridazines against a broad panel of eukaryotic kinases identified selective inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds also showing potent inhibition of Plasmodium falciparum CLK1 (PfCLK1).[12]
Antimicrobial Activity
-
Antifungal: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated excellent and broad-spectrum antifungal activities against a range of phytopathogenic fungi.[13][14] In some cases, the activity of these compounds was significantly more potent than commercially available fungicides like hymexazol and chlorothalonil.[13][14]
-
Antibacterial: While less explored in recent literature compared to its anticancer properties, the imidazo[1,2-b]pyridazine scaffold is recognized as a source of antibacterial agents.[1][2]
Other Biological Activities
-
Ligands for β-Amyloid Plaques: Derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, the hallmark of Alzheimer's disease.[15] One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a high binding affinity (Ki = 11.0 nM), suggesting potential for development as a PET radiotracer for imaging Aβ plaques in the brain.[15]
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data from various screening assays.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22 (TM471-1) | BTK | 1.3 | [7] |
| 27f | Mps1 (cellular) | 0.70 | [4][5] |
| A17 | mTOR | 67 | [10] |
| A18 | mTOR | 62 | [10] |
| O-10 | ALK (WT) | 2.6 | [9] |
| O-10 | ALK (G1202R) | 6.4 | [9] |
| 20a | PfCLK1 | 32 | [12] |
| 20a | DYRK1A | 50 | [12] |
| 21 | Haspin | 6 | [11] |
| 22 | Haspin | 12 | [11] |
Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 27f | A549 | Lung | 6.0 | [4][5] |
| A17 | A549 | Lung | 20 | [10] |
| A17 | H460 | Lung | 20 | [10] |
| 10b | MCF-7 | Breast | Most promising | [16] |
| 10b | A549 | Lung | Potent activity | [16] |
Table 3: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 4j | Fusarium solani | 6.3 | [14] |
| 4j | Pyricularia oryzae | 7.7 | [14] |
| 4j | Alternaria alternata | 4.0 | [14] |
| 4a, 4c, 4d, 4l, 4r | Various strains | 1.9-25.5 fold more potent than hymexazol | [13] |
Table 4: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for β-Amyloid Plaques
| Compound ID | Target | Ki (nM) | Reference |
| 4 | Aβ1–40 Aggregates | 11.0 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results.
General Synthesis of Imidazo[1,2-b]pyridazine Core
The most common and effective method for constructing the imidazo[1,2-b]pyridazine backbone is through a condensation reaction.[15]
Protocol:
-
Reactant Preparation: Dissolve a 3-amino-6-halopyridazine derivative in a suitable solvent such as ethanol or DMF.
-
Addition of Base: Add a mild base, typically sodium bicarbonate (NaHCO₃), to the solution.
-
Condensation Reaction: Add an equimolar amount of the desired α-bromoketone to the reaction mixture.
-
Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final 2,6-disubstituted imidazo[1,2-b]pyridazine.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a compound against a target protein kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the purified target kinase enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or used in a system with a detection antibody).
-
Compound Addition: Add the test imidazo[1,2-b]pyridazine compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding MgCl₂ or MnCl₂. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or EDTA.
-
Detection:
-
Radiometric Assay: Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate. The signal is typically generated by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability / Antiproliferative Assay (SRB Method)
The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.[10]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, H460) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 72 hours).
-
Cell Fixation: Discard the medium and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.
Antifungal Mycelium Growth Rate Method
This method is used to evaluate the antifungal activity of compounds against phytopathogenic fungi.[13][14]
Protocol:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) taken from the edge of an actively growing fungal colony onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group (DMSO) and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: Test a range of concentrations to calculate the EC50 value, which is the concentration that inhibits mycelial growth by 50%.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts.
Caption: General synthesis workflow for the imidazo[1,2-b]pyridazine core.
Caption: Workflow for kinase inhibitor screening and development.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the B-Cell Receptor (BCR) pathway via BTK.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Isosteric Analogues of the Imidazo[1,2-b]pyridazine Ring System: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the isosteric analogues of the imidazo[1,2-b]pyridazine ring system for researchers, scientists, and drug development professionals. It covers the design principles of these analogues, their synthesis, biological activities, and structure-activity relationships (SAR). This guide emphasizes the importance of isosteric replacement as a strategy to modulate physicochemical properties, improve biological potency and selectivity, and enhance pharmacokinetic profiles. Detailed experimental protocols for the synthesis of key scaffolds and relevant biological assays are provided, along with a comprehensive compilation of quantitative biological data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and the drug discovery process.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold and Isosterism
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities. It is a key pharmacophore in a range of therapeutic agents, including kinase inhibitors for cancer therapy and central nervous system agents.
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group or a whole substructure with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. Classical isosteres have a similar size and electronic configuration, while non-classical isosteres do not share the same number of atoms but have similar steric and electronic properties.
In the context of the imidazo[1,2-b]pyridazine scaffold, isosteric replacement can be applied to:
-
The core scaffold: Replacing the imidazole or pyridazine ring with other five- or six-membered heterocyclic rings.
-
Substituents: Modifying the substituents on the core scaffold with isosteric groups to fine-tune activity and properties.
This guide will explore several key isosteric analogues of the imidazo[1,2-b]pyridazine ring system, including:
-
Imidazo[1,2-a]pyridines
-
Imidazo[1,2-a]pyrimidines
-
Pyrazolo[1,5-a]pyrimidines
-
Triazolo[4,3-b]pyridazines
Isosteric Analogues of the Imidazo[1,2-b]pyridazine Core
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are close structural analogues of imidazo[1,2-b]pyridazines where a nitrogen atom in the pyridazine ring is replaced by a carbon atom. This seemingly minor change can significantly impact the compound's electronic distribution, basicity, and metabolic stability, leading to altered biological activity and pharmacokinetic profiles.
Imidazo[1,2-a]pyrimidines
In imidazo[1,2-a]pyrimidines, the pyridazine ring is replaced by a pyrimidine ring. This introduces an additional nitrogen atom, which can influence hydrogen bonding capabilities and overall polarity. These analogues have shown promise as antimicrobial agents and kinase inhibitors.
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines represent another important class of isosteres. The pyrazole ring, being a five-membered ring with two adjacent nitrogen atoms, offers a different electronic and steric profile compared to the imidazole ring. This scaffold has been successfully explored for the development of potent kinase inhibitors.
Triazolo[4,3-b]pyridazines
Triazolo[4,3-b]pyridazines contain a triazole ring fused to the pyridazine ring. The increased nitrogen content in the triazole ring can lead to enhanced polarity and different hydrogen bonding patterns, which can be exploited in drug design.
Biological Activities and Structure-Activity Relationships (SAR)
Isosteric analogues of imidazo[1,2-b]pyridazine have been investigated for a wide range of biological targets. The following sections summarize the key findings and quantitative data for some of the most prominent targets.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology and immunology. The imidazo[1,2-b]pyridazine scaffold and its isosteres have proven to be versatile templates for the design of potent and selective kinase inhibitors.
Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent ALK inhibitors, demonstrating activity against wild-type ALK and clinically relevant mutant forms.[1]
Table 1: In Vitro Activity of Imidazo[1,2-b]pyridazine Macrocyclic Derivatives against ALK
| Compound | ALK WT IC50 (nM) | ALK G1202R IC50 (nM) | ALK L1196M/G1202R IC50 (nM) |
| O-10 | 2.6 | 6.4 | 23 |
| Repotrectinib (Reference) | 40 | 164 | 208 |
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, representing an allosteric mechanism of inhibition.[2][3][4] This approach offers high selectivity over other JAK family members.
Table 2: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2
| Compound | Tyk2 JH2 Binding Ki (nM) | IFNα Cellular Assay IC50 (nM) | hWB Assay IC50 (nM) |
| 6b | - | - | 817 |
| 6e | 0.035 | 23 | 98 |
| 6n | 0.015 | 41 | 136 |
| 6o | 0.035 | 24 | 100 |
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-b]pyridazine and its isostere, imidazo[1,2-a]pyridine, have been explored as dual PI3K/mTOR inhibitors.
Table 3: In Vitro Activity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives against PI3K/mTOR
| Compound | Scaffold | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| A17 | Imidazo[1,2-b]pyridazine | - | 67 |
| A18 | Imidazo[1,2-b]pyridazine | - | 62 |
| 15a | Imidazo[1,2-a]pyridine | 0.06 | 3.12 |
The versatility of these scaffolds extends to other kinase targets, including DYRKs, CLKs, IKKβ, and GSK-3β.
Table 4: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) |
| 20a | PfCLK1 | 32 |
| 20a | CLK4 | 44 |
| 20a | DYRK1A | 50 |
| 20a | CLK1 | 82 |
β-Amyloid Plaque Imaging
Imidazo[1,2-b]pyridazine derivatives have been designed as isosteric analogues of IMPY, a known radiotracer for β-amyloid plaques, for potential use in positron emission tomography (PET) imaging for Alzheimer's disease. The replacement of a CH group with a nitrogen atom was intended to reduce lipophilicity and non-specific binding.[5]
Table 5: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ1-40 Aggregates
| Compound | Ki (nM) |
| 3 | 25.0 ± 3.0 |
| 4 | 11.0 ± 1.5 |
| 5 | 45.0 ± 5.0 |
| 6 | 38.0 ± 4.0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key heterocyclic scaffolds and for performing relevant biological assays.
General Synthesis of Imidazo[1,2-b]pyridazines
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[5]
Protocol 1: Synthesis of 2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product.
General Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclocondensation of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Protocol 2: Two-Step Synthesis of a 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine
-
Step 1: Synthesis of the β-enaminone intermediate
-
React a suitable methyl ketone (1.0 mmol) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
The resulting β-enaminone is typically used in the next step without further purification.
-
-
Step 2: Cyclocondensation
-
React the β-enaminone from Step 1 with 3-methyl-1H-pyrazol-5-amine in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the final pyrazolo[1,5-a]pyrimidine.
-
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for measuring the activity of a kinase and the inhibitory effect of a test compound using a radiometric assay.
Protocol 3: Radiometric Kinase Assay
-
Prepare a 10x kinase reaction buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM EGTA, 10 mM DTT).
-
Dilute the kinase and substrate (e.g., a peptide or protein) in 1x kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in the 1x kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding a mixture of [γ-³²P]-ATP (e.g., 5 μCi) and non-radioactive ATP (e.g., 30 μM) in 1x kinase reaction buffer.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling at 95 °C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 value for the inhibitor.
Cell-Based mTORC1 Inhibition Assay
This protocol describes a method to quantify the inhibition of mTORC1 signaling in a cell-based format by measuring the phosphorylation of a downstream target, ribosomal protein S6 (rpS6).
Protocol 4: In-Cell Western Assay for p-rpS6
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (solubilized in DMSO) for the desired time (e.g., 2 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells with a primary antibody against phospho-rpS6 (Ser235/236) overnight at 4 °C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Simultaneously, stain for total protein (as a measure of cell number) with a fluorescent dye that has a different emission wavelength.
-
Wash the cells and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and total protein. Normalize the phospho-protein signal to the total protein signal and calculate the IC50 value for the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds act and the workflows used to discover them is crucial for a comprehensive understanding.
Signaling Pathways
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Imidazo[1,2-b]pyridazine and its isosteres that inhibit PI3K and/or mTOR disrupt this pathway, leading to anti-cancer effects.
Caption: The PI3K/AKT/mTOR signaling pathway.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Tyk2 is a member of the JAK family, and its inhibition by imidazo[1,2-b]pyridazine analogues can modulate inflammatory responses.
Caption: The JAK/STAT signaling pathway mediated by Tyk2.
Experimental Workflows
The discovery of novel kinase inhibitors often follows a structured workflow from initial screening to lead optimization.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
The Ascendancy of Imidazo[1,2-b]pyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel derivatives of this potent heterocyclic system. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the core methodologies, key experimental data, and the intricate signaling pathways these compounds modulate.
A Scaffold of Diverse Biological Activity
Imidazo[1,2-b]pyridazine derivatives have garnered significant attention for their potent inhibitory activity against a range of kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.[1][2] Beyond kinase inhibition, these compounds have also shown promise as ligands for other important biological targets.[3]
The core structure of imidazo[1,2-b]pyridazine, a fused bicyclic system of imidazole and pyridazine rings, provides a rigid and planar scaffold that can be readily functionalized at multiple positions to achieve desired potency and selectivity.[4] The most common synthetic route involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[5] The versatility of this synthesis allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of selected imidazo[1,2-b]pyridazine derivatives against various kinase targets. This data, extracted from peer-reviewed literature, highlights the potency and, in some cases, the selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| TM471-1 (Compound 22) | BTK | 1.3 | [6][7][8] |
| O-10 | ALK (wild-type) | 2.6 | [9] |
| O-10 | ALK (G1202R mutant) | 6.4 | [9] |
| O-10 | ALK (L1196M/G1202R double mutant) | 23 | [9] |
| Compound 27f | Mps1 (cellular) | 0.70 | [10][11][12] |
| Compound 20a | DYRK1A | 50 | [13] |
| Compound 20a | CLK1 | 82 | [13] |
| Compound 20a | CLK4 | 44 | [13] |
| Compound 20a | PfCLK1 | 32 | [13] |
| Compound 42 | PI3Kα | 0.06 | [14] |
| Compound 42 | mTOR | 3.12 | [14] |
Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Various Kinases.
| Compound | Binding Affinity (Ki) (nM) | Target | Reference |
| Compound 4 | 11.0 | Aβ1-40 aggregates | [5][15] |
| Compound 6 | 0.015 - 0.035 | Tyk2 JH2 | [6][16] |
Table 2: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for Non-Kinase Targets.
Experimental Protocols
General Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
A foundational step in the synthesis of many imidazo[1,2-b]pyridazine derivatives is the construction of the core heterocyclic system. A widely adopted method is the reaction of 3-amino-6-chloropyridazine with an appropriate α-haloketone.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
3-Amino-6-chloropyridazine is a key starting material. It is typically synthesized from 3,6-dichloropyridazine.
-
Reaction: 3,6-dichloropyridazine is reacted with aqueous ammonia in a suitable solvent such as methanol or ethanol.[17][18]
-
Conditions: The reaction is generally carried out at elevated temperatures (e.g., 130°C) in a sealed vessel for an extended period (e.g., 96 hours).[18]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is often purified by column chromatography to yield 3-amino-6-chloropyridazine as a solid.[18]
Step 2: Synthesis of the Imidazo[1,2-b]pyridazine Core
The core scaffold is formed by the condensation of 3-amino-6-chloropyridazine with an α-haloketone.
-
Reaction: 3-amino-6-chloropyridazine is reacted with an α-haloketone (e.g., an α-bromoketone) in a suitable solvent.[5]
-
Conditions: The reaction is often performed under mild basic conditions, for instance, using sodium bicarbonate, at reflux temperature.[5]
-
Work-up and Purification: The resulting product, a 6-chloroimidazo[1,2-b]pyridazine derivative, can be isolated and purified using standard techniques such as filtration and recrystallization.
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Test compound (imidazo[1,2-b]pyridazine derivative)
-
ATP (often radiolabeled, e.g., [γ-³²P]-ATP)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., for luminescence-based assays like ADP-Glo™)[1]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a reagent that depletes ATP).
-
Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabel into the substrate.[2][19] For luminescence-based assays, the amount of ADP produced is measured.[1]
-
Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Visualizing the Mechanism of Action: Signaling Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Several imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[14][20]
References
- 1. benchchem.com [benchchem.com]
- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. B-cell receptor - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Privileged Core: 2,6-Dichloroimidazo[1,2-b]pyridazine as a Versatile Fragment in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active molecules.[1] Its unique electronic properties, rigid bicyclic structure, and capacity for forming key hydrogen bond interactions have made it a cornerstone for the development of potent and selective therapeutic agents.[2] Among its many derivatives, 2,6-dichloroimidazo[1,2-b]pyridazine stands out as a particularly valuable and versatile starting fragment for drug discovery campaigns. The two chlorine atoms at positions 2 and 6 provide reactive handles for systematic chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[3]
This technical guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities, and its role in the development of targeted therapies, with a focus on kinase inhibitors. Detailed experimental protocols and visual representations of key signaling pathways are provided to aid researchers in leveraging this powerful scaffold for their drug discovery efforts.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of an aminopyridazine with an α-halocarbonyl compound. For the 2,6-disubstituted core, a common starting material is 3-amino-6-chloropyridazine.
Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
A foundational step in many synthetic routes is the creation of the basic imidazo[1,2-b]pyridazine ring system. 6-Chloroimidazo[1,2-b]pyridazine is a key intermediate for further functionalization.
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine in a suitable solvent such as butanol or 1,2-dimethoxyethane.
-
Addition of Reagents: Add chloroacetaldehyde (typically as a 50% aqueous solution) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (approximately 90-120 °C, depending on the solvent) and maintain for several hours (typically 5-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine.
Further halogenation, for instance at the 2-position, can be achieved using appropriate halogenating agents to yield the this compound starting fragment.
Experimental Protocol: Functionalization via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the C6 position is amenable to various cross-coupling reactions, with the Suzuki-Miyaura reaction being a widely used method for introducing aryl or heteroaryl substituents.
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial, add this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), and a base such as potassium carbonate or cesium fluoride (2-3 equivalents).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a more advanced catalyst system like Pd(OAc)2 with a specialized ligand (e.g., Xantphos), under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of DME (1,2-dimethoxyethane), ethanol, and aqueous sodium carbonate solution.
-
Reaction: Heat the reaction mixture (typically to 80-150 °C) with stirring for the required time (often monitored by TLC or LC-MS). Microwave irradiation can also be employed to accelerate the reaction.
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired C6-functionalized imidazo[1,2-b]pyridazine.
Biological Activities and Key Targets
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, with a particular emphasis on protein kinases due to the scaffold's ability to interact with the ATP-binding site.
Kinase Inhibition
The planar structure of the imidazo[1,2-b]pyridazine core is well-suited to fit into the hinge region of many kinases, a critical interaction for ATP-competitive inhibitors. Substitutions at various positions around the core allow for the fine-tuning of selectivity and potency against specific kinases.
Table 1: Selected Kinase Targets of Imidazo[1,2-b]pyridazine Derivatives and Reported Activities
| Target Kinase | Compound Example | IC50 / Ki | Cell Line | Antiproliferative IC50 | Citation(s) |
| Mps1 (TTK) | 27f | 0.70 nM (cellular) | A549 | 6.0 nM | [4] |
| Tyk2 (JH2) | Compound 6 | 0.086 nM (Ki) | - | 12-41 nM (IFNα cellular) | [5] |
| ALK (WT) | O-10 | 2.6 nM | Karpas299 | 38 nM | [6] |
| ALK (G1202R) | O-10 | 6.4 nM | BaF3-EML4-ALKG1202R | 52 nM | [6] |
| TAK1 | Compound 26 | 55 nM | MPC-11, H929 | as low as 30 nM | [7] |
| IKKβ | Various | - | THP-1 | (TNFα inhibition) | [8] |
| DYRK1A | Compound 20a | 50 nM | - | - | [9] |
| CLK1 | Compound 20a | 82 nM | - | - | [9] |
| PfCLK1 | Compound 20a | 32 nM | - | - | [9] |
Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives
Understanding the signaling pathways in which these target kinases operate is crucial for rational drug design and for predicting the downstream cellular effects of inhibition.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[3][10] Activated ALK triggers multiple downstream pathways, such as the PI3K-Akt, JAK-STAT, and RAS-MAPK pathways, promoting cell proliferation, survival, and metastasis.[2][11]
Caption: ALK signaling cascade in cancer.
Transforming growth factor-β-activated kinase 1 (TAK1) and I-kappa-B kinase beta (IKKβ) are key serine/threonine kinases in the canonical NF-κB signaling pathway.[12][13] This pathway is central to the inflammatory response and is often dysregulated in cancer, promoting cell survival and proliferation.[1] Pro-inflammatory stimuli, such as TNFα or IL-1β, lead to the activation of the TAK1 complex, which in turn phosphorylates and activates the IKK complex (containing IKKβ).[14][15] Activated IKKβ then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of target genes.[16]
Caption: The canonical NF-κB signaling pathway.
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of several key cytokine receptors, including those for IL-12, IL-23, and Type I interferons.[17] These pathways are integral to immune responses and are implicated in autoimmune and inflammatory diseases.[18] TYK2 possesses a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[19] Targeting the JH2 domain with allosteric inhibitors is a novel strategy to achieve high selectivity for TYK2.[17]
Caption: TYK2-mediated cytokine signaling.
Drug Discovery Workflow
A typical drug discovery campaign utilizing the this compound fragment involves a multi-step process from initial synthesis to lead optimization.
Caption: General drug discovery workflow.
Conclusion
The this compound core represents a highly valuable and strategically important fragment in the field of drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent ability to interact with key biological targets, particularly protein kinases, has led to the development of potent and selective inhibitors. The successful clinical translation of imidazo[1,2-b]pyridazine-based drugs underscores the therapeutic potential of this scaffold. By providing a detailed guide to its synthesis, biological targets, and relevant signaling pathways, this document aims to empower researchers to fully exploit the potential of this privileged core in the ongoing quest for novel and effective medicines.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Recent Advances in Understanding the Role of IKKβ in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mps1/TTK kinase (Human) Assay/Inhibitor Screening Assay Kit - 1 kit | Crispr Update [crisprupdate.com]
- 9. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massivebio.com [massivebio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 13. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 18. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Dichloroimidazo[1,2-b]pyridazine experimental protocol
An experimental protocol for the synthesis of 2,6-dichloroimidazo[1,2-b]pyridazine has been developed for researchers, scientists, and professionals in drug development. This protocol outlines a two-step synthetic route commencing with the formation of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, followed by a subsequent chlorination to yield the final product. The procedures are based on established methodologies for the synthesis of related imidazo[1,2-b]pyridazine derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate compounds leading to this compound.
| Compound Name | Starting Material | Reagents/Solvents | Yield (%) | Melting Point (°C) | Reference |
| 6-Chloropyridazin-3-amine | 3,6-Dichloropyridazine | aq. NH4OH | 80.8 | 111-112 | |
| 6-Chloroimidazo[1,2-b]pyridazine | 6-Chloropyridazin-3-amine | Chloroacetaldehyde, Ethanol | 70.0 | 114-116 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 6-Chloropyridazin-3-amine
This procedure outlines the synthesis of the starting amine from 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous concentrated ammonium hydroxide
-
Stainless steel bomb vessel
-
Water (deionized)
Procedure:
-
To 10 g (75.52 mmol) of 3,6-dichloropyridazine, add 100 mL of aqueous concentrated ammonium hydroxide in a stainless steel bomb vessel.
-
Seal the vessel and heat the mixture to 110°C for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL).
-
Dry the solid to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol describes the formation of the imidazo[1,2-b]pyridazine ring system.
Materials:
-
6-Chloropyridazin-3-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of 30 g (232.0 mmol) of 6-chloropyridazin-3-amine and 45 mL of chloroacetaldehyde (50% aqueous solution) is heated to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter at the pump to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Step 3: Synthesis of this compound
This final step involves the chlorination of the 6-chloroimidazo[1,2-b]pyridazine intermediate. Note: The following procedure is a general method for chlorination of such heterocyclic systems, as a specific protocol for this exact conversion was not found in the provided search results.
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or another suitable aprotic solvent)
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route for this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dichloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 2,6-dichloroimidazo[1,2-b]pyridazine. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active compounds, and its selective functionalization is of significant interest in medicinal chemistry and drug discovery.
Introduction
The imidazo[1,2-b]pyridazine core is a privileged scaffold in numerous pharmacologically active molecules. The 2,6-dichloro-substituted analog serves as a versatile starting material, allowing for sequential and regioselective introduction of various substituents through palladium-catalyzed cross-coupling reactions. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions, providing researchers with the necessary information to synthesize novel derivatives for drug development and other applications.
The regioselectivity of these reactions on the this compound scaffold can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Generally, in dihalogenated N-heterocycles, the halide position adjacent to a nitrogen atom (C2 in this case) can exhibit different reactivity compared to other positions. However, steric and electronic effects of the catalyst system can be tuned to favor substitution at either the C2 or C6 position.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Regioselectivity
While specific studies on the regioselectivity of Suzuki coupling on this compound are limited, general trends in related dihalo-N-heterocycles suggest that the C2 position may be more susceptible to oxidative addition due to its proximity to the imidazole nitrogen. However, the use of bulky phosphine ligands can influence the regioselectivity, potentially favoring reaction at the C6 position. It is recommended to perform initial small-scale reactions to determine the major regioisomer under the chosen conditions.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent(s).
-
Heat the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Exemplary Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80-100 | 12-24 | 60-90 | General conditions adapted from related substrates. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 100 | 12 | 70-95 | General conditions adapted from related substrates. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 | 16 | 75-98 | General conditions adapted from related substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at either the C2 or C6 position of the imidazo[1,2-b]pyridazine core.
Regioselectivity
Studies on related 3-bromo-6-chloroimidazo[1,2-b]pyridazines have shown that amination can occur selectively at the C6 position.[1] This suggests that the C6-Cl bond is susceptible to nucleophilic substitution under palladium catalysis. For this compound, selective mono-amination at the C6 position is expected to be achievable, potentially leaving the C2-Cl bond intact for further functionalization.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, and a base to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Exemplary Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 100-120 | 12-24 | 65-90 | Conditions adapted from similar scaffolds.[2] |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 70-95 | Conditions adapted from similar scaffolds.[2] |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 60-85 | General conditions for Buchwald-Hartwig amination. |
C-S Coupling (Thiolation)
The introduction of a sulfur linkage to the imidazo[1,2-b]pyridazine scaffold can be achieved through palladium-catalyzed C-S coupling with thiols.
Regioselectivity
Based on the reactivity patterns observed in other cross-coupling reactions with this scaffold, it is anticipated that C-S coupling can be directed to either the C2 or C6 position. The synthesis of 6-alkylthio- and 6-arylthio-imidazo[1,2-b]pyridazines has been reported starting from 6-chloropyridazin-3-amine, indicating the feasibility of C-S bond formation at the C6 position.[3]
General Protocol for C-S Coupling
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the thiol (1.1-1.5 equiv.), a palladium catalyst, a ligand, and a base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired product.
Exemplary Reaction Conditions for C-S Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 50-80 | Plausible conditions based on related C-S couplings. |
| Pd₂(dba)₃ (2.5) | DPEPhos (5) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 55-85 | Plausible conditions based on related C-S couplings. |
Signaling Pathway Diagram
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. For example, some derivatives have shown inhibitory activity against Tyk2, a member of the Janus kinase (JAK) family.[2]
Caption: Inhibition of the Tyk2 signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of diverse and complex molecules. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the development of new therapeutic agents and other advanced materials. Careful optimization of reaction conditions, particularly with respect to the choice of ligand and base, will be key to achieving high yields and the desired regioselectivity.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dichloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2,6-dichloroimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore in medicinal chemistry. The ability to selectively introduce aryl and heteroaryl moieties at the C2 and C6 positions via Suzuki-Miyaura coupling is a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.
While direct literature precedents for the Suzuki-Miyaura coupling of this compound are limited, extensive research on analogous 2,6-dihalo-N-heterocycles, such as 2,6-dichloroquinoxaline, provides a strong basis for developing effective reaction conditions. The protocols and data presented herein are largely based on these closely related and well-documented systems, offering a robust starting point for reaction optimization.
General Principles of Selectivity
In the Suzuki-Miyaura coupling of dihalogenated N-heterocycles, the regioselectivity is primarily governed by electronic and steric factors. For this compound, the two chlorine atoms are in electronically distinct environments. The C2 position is part of the imidazole ring, while the C6 position is on the pyridazine ring.
Generally, in such systems, the chlorine atom at the position more activated towards oxidative addition to the palladium(0) catalyst will react preferentially. This is often the more electron-deficient position. In many N-heterocycles, positions alpha to a nitrogen atom (like the C2 position in the quinoxaline analogue) are more reactive. Therefore, it is anticipated that mono-arylation will likely occur selectively at the C2 position of this compound under carefully controlled conditions.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of analogous 2,6-dihalo-N-heterocycles and provide a solid foundation for the selective mono-arylation of this compound.
Protocol 1: Selective Mono-arylation at the C2-Position
This protocol is optimized for the selective reaction at the more reactive C2 position, yielding 2-aryl-6-chloroimidazo[1,2-b]pyridazine derivatives.
Reaction Scheme:
Application Notes and Protocols for the Regioselective Functionalization of the Imidazo[1,2-b]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold, a privileged core structure in medicinal chemistry. The following sections detail key synthetic methodologies, including halogenation, palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki-Miyaura), and direct C-H arylation, enabling the targeted synthesis of novel derivatives for drug discovery and development.
Introduction
The imidazo[1,2-b]pyridazine ring system is a key heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. Its rigid bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions with biological targets. The ability to selectively introduce functional groups at specific positions of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines validated protocols for achieving regioselective functionalization at the C3 and C6 positions, which are common sites for modification.
Regioselective Halogenation
Halogenated imidazo[1,2-b]pyridazines are versatile intermediates for subsequent cross-coupling reactions. Iodination and bromination can be achieved with high regioselectivity at the C3 position.
C3-Iodination of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol describes the direct iodination of the C3 position of the imidazo[1,2-b]pyridazine core using N-iodosuccinimide (NIS).
Experimental Protocol:
To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 g, 6.51 mmol) in acetonitrile (30 mL), N-iodosuccinimide (NIS) (2.2 g, 9.77 mmol) is added. The reaction mixture is degassed and heated to 60 °C for 10 hours. After cooling to room temperature, the mixture is extracted with dichloromethane (DCM). The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-chloro-3-iodoimidazo[1,2-b]pyridazine.[1]
Table 1: C3-Iodination of Substituted Imidazo[1,2-b]pyridazines
| Entry | Substrate | Product | Yield (%) |
| 1 | 6-Chloroimidazo[1,2-b]pyridazine | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | Not specified |
Note: While the specific yield for this reaction was not provided in the source, this protocol is a standard method for C3-iodination of this scaffold.
C3-Bromination of Imidazo[1,2-b]pyridazines
This protocol outlines the regioselective bromination at the C3 position using N-bromosuccinimide (NBS).
Experimental Protocol:
To a solution of the desired imidazo[1,2-b]pyridazine (1.0 mmol) in a suitable solvent such as chloroform or acetonitrile, N-bromosuccinimide (1.0-1.2 mmol) is added portion-wise at room temperature. The reaction is stirred for a period of 1 to 4 hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 3-bromoimidazo[1,2-b]pyridazine derivative.
Table 2: C3-Bromination of Imidazo[1,2-b]pyridazines
| Entry | Substrate | Product | Yield (%) |
| 1 | 6-Chloroimidazo[1,2-b]pyridazine | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Quantitative |
Note: This is a general procedure; specific reaction times and solvents may vary depending on the substrate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogenated imidazo[1,2-b]pyridazines serve as excellent starting materials for these transformations.
Sonogashira Coupling for C3-Alkynylation
This protocol describes the coupling of terminal alkynes with 3-iodo-imidazo[1,2-b]pyridazines to introduce an alkynyl moiety at the C3 position.
Experimental Protocol:
To a solution of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in a mixture of DMF and triethylamine (Et₃N), the terminal alkyne (1.5 eq), Pd₂(dba)₃ (0.05 eq), triphenylarsine (Ph₃As) (0.1 eq), and copper(I) iodide (CuI) (0.05 eq) are added. The reaction mixture is degassed and stirred at 50 °C for 48 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-alkynyl-6-chloro-2-phenylimidazo[1,2-b]pyridazine.[2]
Table 3: Sonogashira Coupling of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine with Terminal Alkynes [2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | 3-Methoxypropyne | 6-Chloro-3-(3-methoxyprop-1-yn-1-yl)-2-phenylimidazo[1,2-b]pyridazine | 84 |
| 2 | Phenylacetylene | 6-Chloro-2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine | 90 |
| 3 | Trimethylsilylacetylene | 6-Chloro-2-phenyl-3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine | 88 |
Suzuki-Miyaura Coupling for C3-Arylation
This protocol details the coupling of arylboronic acids with 3-bromo-imidazo[1,2-b]pyridazines to introduce an aryl group at the C3 position.
Experimental Protocol:
A mixture of the 3-bromoimidazo[1,2-b]pyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of Na₂CO₃ (2 M, 1 mL) in a mixture of DME (8 mL) and ethanol (2 mL) is heated at 80 °C under a nitrogen atmosphere for 48 hours.[3] After cooling, the reaction mixture is extracted with chloroform. The combined organic layers are washed with a saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 4: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-Formylphenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 15 |
| 3 | 4-Nitrophenylboronic acid | 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine | 14 |
Direct C-H Arylation
Direct C-H arylation offers a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization step of halogenation.
Palladium-Catalyzed C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine
This protocol describes the direct arylation of the C3 position of 6-chloroimidazo[1,2-b]pyridazine with aryl bromides.
Experimental Protocol:
A mixture of 6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol) in a suitable solvent such as N,N-dimethylacetamide (DMA) is heated at 130-150 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 5: Direct C-H Arylation of 6-Chloroimidazo[1,2-b]pyridazine with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 6-Chloro-3-phenylimidazo[1,2-b]pyridazine | 85 |
| 2 | 4-Bromotoluene | 6-Chloro-3-(p-tolyl)imidazo[1,2-b]pyridazine | 91 |
| 3 | 4-Bromoanisole | 6-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 6-Chloro-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine | 75 |
Visualized Reaction Pathways and Workflows
The following diagrams illustrate the regioselective functionalization strategies and a general experimental workflow.
Caption: Regioselective functionalization pathways of the imidazo[1,2-b]pyridazine scaffold.
Caption: A general experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Kinase Inhibitors from 2,6-Dichloroimidazo[1,2-b]pyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors originating from the versatile 2,6-dichloroimidazo[1,2-b]pyridazine scaffold. This class of compounds has demonstrated significant potential in the inhibition of a variety of protein kinases, making them valuable starting points for drug discovery and development programs.
Introduction
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. The starting material, this compound, offers two reactive sites for functionalization, primarily at the C2 and C6 positions, allowing for the systematic exploration of the chemical space and the optimization of pharmacological properties. The synthetic strategies outlined herein predominantly leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce a diverse array of substituents. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic profiles of the resulting kinase inhibitors.
Derivatives of this scaffold have shown inhibitory activity against several important kinase targets, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Tyrosine kinase 2 (Tyk2), and Monopolar spindle 1 (Mps1/TTK), which are implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][2][3][4]
Synthetic Strategy Overview
The general synthetic approach commences with the construction of the imidazo[1,2-b]pyridazine core, followed by sequential or one-pot functionalization at the C2 and C6 positions. The differential reactivity of the C-Cl bonds can be exploited for selective modifications.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Application of 2,6-Dichloroimidazo[1,2-b]pyridazine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this heterocyclic system have garnered significant attention in oncology for their potential as potent and selective inhibitors of various protein kinases implicated in cancer progression. This document provides detailed application notes and protocols for the utilization of 2,6-dichloroimidazo[1,2-b]pyridazine and its derivatives in cancer research, focusing on their mechanism of action, experimental evaluation, and relevant signaling pathways.
Mechanism of Action
Imidazo[1,2-b]pyridazine derivatives primarily exert their anticancer effects by targeting the ATP-binding sites of key protein kinases, leading to the inhibition of their catalytic activity. This interference with cellular signaling cascades can induce cell cycle arrest, apoptosis, and suppression of tumor growth. Key kinase targets that have been identified for various imidazo[1,2-b]pyridazine derivatives include:
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways that are crucial for the growth and survival of certain cancer cells. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, leading to allosteric inhibition of the kinase.[2][3][4]
-
Monopolar Spindle 1 (Mps1): A critical regulator of the spindle assembly checkpoint, Mps1 ensures proper chromosome segregation during mitosis.[5] Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives can lead to mitotic errors, aneuploidy, and ultimately cell death in cancer cells.[6][7]
-
Inhibitor of kappa B kinase beta (IKKβ): A key component of the NF-κB signaling pathway, IKKβ plays a significant role in inflammation and cancer. Imidazo[1,2-b]pyridazine-based compounds have been identified as inhibitors of IKKβ, thereby blocking pro-survival signaling in cancer cells.[8][9][10]
Applications in Cancer Research
The unique properties of this compound derivatives make them valuable tools for:
-
Target Identification and Validation: As selective kinase inhibitors, they can be used to probe the function of specific kinases in cancer cell proliferation, survival, and metastasis.
-
Drug Discovery and Development: The imidazo[1,2-b]pyridazine scaffold serves as a promising starting point for the development of novel anticancer therapeutics.
-
Elucidation of Signaling Pathways: These compounds can be employed to dissect the roles of Tyk2, Mps1, and IKKβ signaling in various cancer types.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various imidazo[1,2-b]pyridazine derivatives against different cancer cell lines and kinases.
| Compound/Derivative | Target Kinase | Assay Type | IC50 / Ki | Reference |
| Tyk2 Inhibitors | ||||
| Derivative 6 | Tyk2 JH2 | Kinase Assay | >10,000-fold selectivity over other kinases | [11] |
| Derivative 29 | Tyk2 JH2 | Cellular Assay | >500-fold selectivity over Janus JH1 domains | [3] |
| Mps1 Inhibitors | ||||
| Derivative 27f | Mps1 | Cellular Assay | 0.70 nM | [6][7] |
| A549 cell line | Proliferation Assay | 6.0 nM | [6][7] | |
| IKKβ Inhibitors | ||||
| Various Derivatives | IKKβ | Cell-free Assay | Varies | [10] |
| THP-1 cells (TNFα inhibition) | Cellular Assay | Varies | [10] |
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 | Reference |
| Mps1 Inhibitor 27f | A549 (Lung Carcinoma) | Proliferation Assay | 6.0 nM | [6][7] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast Cancer) | MTT Assay | 45 µM | [1] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast Cancer) | MTT Assay | 47.7 µM | [1] |
| Imidazo[1,2-a]pyridine IP-7 | HCC1937 (Breast Cancer) | MTT Assay | 79.6 µM | [1] |
Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine and Related Derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Imidazo[1,2-b]pyridazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]
In Vitro Kinase Inhibition Assay (General Protocol for Mps1)
This protocol provides a framework for determining the in vitro inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a target kinase like Mps1. This can be adapted for other kinases such as Tyk2 and IKKβ with appropriate substrates and buffers.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Imidazo[1,2-b]pyridazine derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative in kinase buffer. The final DMSO concentration should be kept constant across all wells.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of the diluted imidazo[1,2-b]pyridazine derivative or vehicle control (DMSO).
-
10 µL of a master mix containing Mps1 kinase and MBP substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.[5]
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the analysis of changes in protein expression and phosphorylation status within a signaling pathway upon treatment with an imidazo[1,2-b]pyridazine derivative.
Materials:
-
Cancer cells treated with the imidazo[1,2-b]pyridazine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-p53, anti-p21, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Use a loading control like β-actin to normalize the data.
Visualizations
Caption: Inhibition of the Tyk2 signaling pathway by an imidazo[1,2-b]pyridazine derivative.
Caption: Role of Mps1 in the spindle assembly checkpoint and its inhibition.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Development of Anti-proliferative Agents Using 2,6-Dichloroimidazo[1,2-b]pyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anti-proliferative agents derived from 2,6-dichloroimidazo[1,2-b]pyridazine. This scaffold serves as a versatile starting material for the synthesis of potent kinase inhibitors with potential applications in oncology.
Introduction
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-proliferative effects. The starting material, this compound, offers two reactive sites for chemical modification, allowing for the systematic development of derivatives with tailored selectivity and potency against various cancer-associated kinases. This document outlines the synthesis of lead compounds, protocols for evaluating their anti-proliferative activity, and an overview of the key signaling pathways they modulate.
Synthetic Protocols
The general strategy for derivatizing this compound involves sequential nucleophilic aromatic substitution (SNA) reactions at the C6 and C2 positions. The greater reactivity of the C6 position allows for selective initial substitution, followed by modification at the C2 position.
General Synthesis of 6-substituted-2-chloroimidazo[1,2-b]pyridazines
Protocol 1: Nucleophilic Aromatic Substitution at C6
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the desired amine or thiol nucleophile (1.1 eq.) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis of 2,6-disubstituted-imidazo[1,2-b]pyridazines
Protocol 2: Suzuki Cross-Coupling at C2
This protocol describes the substitution at the C2 position, assuming the C6 position has already been modified.
-
Reaction Setup: In a microwave vial or a sealed tube, combine the 6-substituted-2-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.).
-
Solvent: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture in a microwave reactor or a preheated oil bath to a temperature between 100°C and 150°C for 30-60 minutes (microwave) or several hours (conventional heating). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthetic workflow for 2,6-disubstituted imidazo[1,2-b]pyridazines.
Anti-proliferative Activity Screening Protocols
The following are standard protocols for assessing the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.[1][2][3][4]
Materials:
-
Adherent cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
Protocol:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
MTT Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6][7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Expose cells to a range of concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC₅₀ value.
Workflow for SRB and MTT anti-proliferative assays.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of representative imidazo[1,2-b]pyridazine derivatives.
Table 1: Anti-proliferative Activity (IC₅₀/GI₅₀, µM) of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |
| A17 | A549 | Non-small cell lung | 0.02 - 20.7 | [8] |
| A18 | H460 | Non-small cell lung | 0.02 - 20.7 | [8] |
| 27f | A549 | Non-small cell lung | 0.006 | [9][10] |
| Compound 22 | Various | B cell malignancies | Potent | [3] |
Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 6 | Tyk2 JH2 | Potent | [5] |
| IKKβ Inhibitors | IKKβ | Varies | [1] |
| 27f | Mps1 | 0.70 | [9][10] |
| A17 | mTOR | 67 | [8] |
| A18 | mTOR | 62 | [8] |
| Compound 22 | BTK | 1.3 | [3] |
| DYRK/CLK Inhibitors | DYRKs/CLKs | <100 | [11] |
Target Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives exert their anti-proliferative effects by inhibiting key kinases involved in cancer cell growth, survival, and proliferation.
Tyk2/JAK/STAT Pathway
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling.[5][12][13][14] Inhibition of Tyk2 can block the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of genes involved in cell proliferation and survival.[9][15]
Inhibition of the Tyk2/JAK/STAT signaling pathway.
IKKβ/NF-κB Pathway
The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a central regulator of the NF-κB signaling pathway.[1][16][17][18][19] This pathway is constitutively active in many cancers and promotes cell survival and proliferation by upregulating the expression of anti-apoptotic genes.
Inhibition of the IKKβ/NF-κB signaling pathway.
Mps1 and the Spindle Assembly Checkpoint
Monopolar spindle 1 (Mps1) is a key kinase that regulates the spindle assembly checkpoint (SAC), a crucial cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[9][10][20][21][22][23] Inhibition of Mps1 can lead to premature anaphase onset and aneuploidy, ultimately resulting in cancer cell death.
Inhibition of Mps1 and the Spindle Assembly Checkpoint.
Conclusion
The this compound scaffold provides a valuable starting point for the development of potent and selective anti-proliferative agents. The synthetic and screening protocols outlined in this document offer a systematic approach for the discovery and characterization of novel kinase inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their potential as next-generation cancer therapeutics.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 14. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2,6-Dichloroimidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo studies of compounds derived from the 2,6-dichloroimidazo[1,2-b]pyridazine scaffold. This class of compounds has garnered significant interest for its diverse pharmacological activities, including potent and selective kinase inhibition, leading to applications in oncology and autoimmune diseases. The following sections summarize key quantitative data from preclinical in vivo studies and provide detailed experimental methodologies to guide future research and development.
I. Application Notes: Preclinical In Vivo Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant efficacy in various animal models, targeting a range of kinases involved in cancer and inflammation. These compounds have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), I-kappa B kinase (IKKβ), Anaplastic lymphoma kinase (ALK), and Monopolar spindle 1 (Mps1)[1][2][3][4][5].
Anticancer Activity
Imidazo[1,2-b]pyridazine derivatives have shown promise as anticancer agents by targeting key signaling pathways in malignant cells.
-
BTK Inhibition in B-cell Malignancies: A notable derivative, compound 22 (TM471-1), exhibited potent and highly selective irreversible inhibition of BTK.[3] In a xenograft model, this compound led to significant tumor growth inhibition, with complete tumor regression observed in a majority of the treated mice.[3] This promising preclinical profile has led to its advancement into Phase I clinical trials.[3]
-
ALK Inhibition in Non-Small Cell Lung Cancer (NSCLC): Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent ALK inhibitors, capable of overcoming resistance to second-generation ALK-tyrosine kinase inhibitors (TKIs).[4] Compound O-10, for instance, demonstrated significant enzymatic inhibitory activity against wild-type ALK and clinically relevant resistant mutants.[4]
-
Mps1 Inhibition: The Mps1 kinase is a critical component of the spindle assembly checkpoint and is a target for cancer therapy. An imidazo[1,2-b]pyridazine-based compound, 27f, was identified as a potent and selective Mps1 inhibitor with oral bioavailability and in vivo activity.[5] This compound displayed remarkable antiproliferative activity against a variety of cancer cell lines.[5]
-
IKKβ Inhibition and Anti-inflammatory Effects: By targeting IKKβ, imidazo[1,2-b]pyridazine derivatives can inhibit the NF-κB signaling pathway, which is crucial for inflammation and cancer. Improved compounds in this class have demonstrated inhibitory activity of TNFα production in mice.[2]
-
FLT3 Inhibition in Acute Myeloid Leukemia (AML): This chemotype has also shown superior anti-leukemic activity against common clinically-relevant FLT3-mutant AML both in vitro and in vivo.[6]
Anti-inflammatory and Autoimmune Disease Applications
-
Tyk2 JH2 Inhibition: A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective Tyk2 JH2 inhibitors.[1] These compounds exhibit dramatically improved metabolic stability compared to earlier series.[1] One such inhibitor was highly effective in a rat adjuvant arthritis model, a common model for rheumatoid arthritis.[1]
II. Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of representative imidazo[1,2-b]pyridazine derivatives.
Table 1: In Vivo Efficacy of BTK Inhibitor (Compound 22/TM471-1) in a Xenograft Model [3]
| Compound | Dose | Tumor Growth Inhibition | Observations |
| 22 (TM471-1) | 15 mg/kg | Significant | Complete tumor regression in 7 out of 10 mice. |
Table 2: Pharmacokinetic Profiles of Tyk2 JH2 Inhibitor 6 in Various Species [1]
| Species | Route | Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | IV | 2 | 1.1 | - | - | 1850 |
| PO | 10 | 1.8 | 0.5 | 1960 | 4680 | |
| Rat | IV | 2 | 1.5 | - | - | 2100 |
| PO | 10 | 2.1 | 1.0 | 2340 | 7890 | |
| Cynomolgus Monkey | IV | 2 | 2.3 | - | - | 2800 |
| PO | 10 | 3.5 | 2.0 | 1550 | 9870 | |
| Dog | IV | 2 | 2.8 | - | - | 3200 |
| PO | 10 | 4.2 | 1.5 | 1880 | 12500 |
Table 3: In Vivo Efficacy of Pyridazone DCPYR in a Murine Colon Cancer Model [7]
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| DCPYR | 50 | 53 |
| 5-FU (control) | 20 | 27 |
III. Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature for imidazo[1,2-b]pyridazine derivatives.
Xenograft Tumor Model for Anticancer Efficacy
This protocol is based on the study of the BTK inhibitor, compound 22 (TM471-1).[3]
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line (e.g., relevant B-cell malignancy line for a BTK inhibitor)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Test compound (e.g., compound 22)
-
Vehicle solution for compound administration
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the test compound in the appropriate vehicle.
-
Administer the compound to the treatment group at the specified dose and schedule (e.g., 15 mg/kg, once daily, oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition and perform statistical analysis.
-
Caption: Workflow for a xenograft tumor model study.
Rat Adjuvant-Induced Arthritis Model
This protocol is adapted from the study of a Tyk2 JH2 inhibitor.[1]
Objective: To evaluate the in vivo efficacy of a test compound in a rat model of rheumatoid arthritis.
Materials:
-
Male Lewis rats
-
Complete Freund's Adjuvant (CFA)
-
Test compound
-
Vehicle solution
-
Calipers for paw measurement
-
Scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
Inject CFA intradermally at the base of the tail of each rat to induce arthritis.
-
-
Compound Administration:
-
Begin administration of the test compound or vehicle on a specified day post-CFA injection (e.g., day 0 or upon onset of symptoms).
-
Administer the compound at the desired dose and schedule (e.g., once or twice daily, oral gavage).
-
-
Clinical Assessment:
-
Monitor rats daily for clinical signs of arthritis, including paw swelling, redness, and joint immobility.
-
Measure paw volume using a plethysmometer or paw thickness with calipers.
-
Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale).
-
-
Endpoint and Analysis:
-
Continue the study for a defined period (e.g., 14-21 days).
-
At the end of the study, collect blood for biomarker analysis (e.g., inflammatory cytokines) and tissues (e.g., joints) for histological examination.
-
Analyze the data to determine the effect of the compound on arthritis severity.
-
Caption: Workflow for a rat adjuvant-induced arthritis model.
Pharmacokinetic (PK) Study
This protocol is a general guideline based on the information provided for the Tyk2 JH2 inhibitor 6.[1]
Objective: To determine the pharmacokinetic profile of a test compound in an animal model.
Materials:
-
Test compound
-
Vehicle for intravenous (IV) and oral (PO) administration (e.g., 5:5:90 TPGS/EtOH/PEG300)[1]
-
Cannulated animals (e.g., rats or mice) for serial blood sampling
-
Blood collection tubes (e.g., containing anticoagulant)
-
Centrifuge
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the test compound to animals via the desired routes (e.g., IV bolus and oral gavage).
-
Use a specific dose for each route (e.g., 2 mg/kg for IV, 10 mg/kg for PO).[1]
-
-
Blood Sampling:
-
Collect blood samples at predefined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Half-life (T½)
-
Time to maximum concentration (Tmax)
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Bioavailability (F%)
-
-
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer [techtransfer.nih.gov]
- 7. scholarena.com [scholarena.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Dichlorinated Pyridazines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with dichlorinated pyridazine substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to overcome common challenges in the synthesis of functionalized pyridazines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a dichlorinated pyridazine. What are the primary causes and how can I troubleshoot this?
A1: Low to no product formation is a common hurdle when working with dichlorinated pyridazines. The primary reasons often revolve around the low reactivity of the Carbon-Chlorine (C-Cl) bond and potential catalyst inhibition. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the relatively inert C-Cl bond.
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Insufficient Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step and can be slow at lower temperatures.
-
Solution: Increase the reaction temperature, typically to 80-120 °C. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[5]
-
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.[5]
-
Solution: The use of bulky ligands, as mentioned above, can sterically hinder this inhibitory coordination.
-
Q2: I am struggling with poor regioselectivity in the mono-arylation of my unsymmetrically substituted dichloropyridazine. How can I control which chlorine atom reacts?
A2: Achieving high regioselectivity is a key challenge in the functionalization of dichlorinated pyridazines. The site of the initial coupling is influenced by both electronic and steric factors, and critically, by the choice of ligand.
-
Ligand-Controlled Selectivity: Different ligands can promote coupling at different positions. For 3,5-dichloropyridazine, for instance, using dppf as a ligand tends to favor coupling at the C3 position, while a bulky monophosphine ligand like QPhos can direct the reaction to the C5 position.[7][8]
-
Substituent Effects: The electronic properties of substituents on the pyridazine ring can direct the regioselectivity. For 4-substituted-3,6-dichloropyridazines, amine substituents tend to promote coupling at the adjacent C3 position, whereas other groups may favor reaction at the more distant C6 position.[7]
Q3: My reaction is producing significant side products, such as homocoupled boronic acid and dehalogenated starting material. What can I do to minimize these?
A3: The formation of side products can significantly reduce the yield of the desired coupled product. Here’s how to address common side reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid, which is particularly problematic with heteroaryl boronic acids and in the presence of aqueous bases.[1]
-
Solution: Use anhydrous solvents and reagents where possible. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[1]
-
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[9] Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can also minimize this side reaction.
-
-
Dehalogenation: The replacement of a chlorine atom with hydrogen can occur, leading to a reduction of the starting material.
-
Solution: This can sometimes be mitigated by carefully selecting the base and solvent, and by ensuring the reaction is run under a strictly inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally the most effective for Suzuki coupling of dichlorinated pyridazines?
A1: While the optimal choice is substrate-dependent, for the challenging C-Cl bond activation in dichlorinated pyridazines, catalyst systems employing bulky, electron-rich phosphine ligands are often the most successful. Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos are excellent starting points. For some systems, Pd(PPh₃)₄ can be effective, particularly with more reactive boronic acids.[1][4]
Q2: What is the best base to use for these reactions?
A2: Strong, non-nucleophilic inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are frequently reported to give good to excellent yields.[4][5] K₂CO₃ and Na₂CO₃ can also be effective, often in aqueous solvent mixtures.[10] The choice of base should be optimized for your specific substrate and solvent system.
Q3: Can I perform a double Suzuki coupling on a dichlorinated pyridazine?
A3: Yes, sequential or one-pot double Suzuki couplings are possible. After the first mono-arylation, the remaining C-Cl bond can be coupled under similar or slightly more forcing conditions. Regioselective one-pot double couplings have been developed, often by carefully controlling the reaction conditions and stoichiometry of the boronic acids.[11]
Q4: How important is it to use anhydrous and deoxygenated solvents?
A4: It is critically important. The active Pd(0) catalyst is sensitive to oxidation, so all solvents must be thoroughly degassed with an inert gas like argon or nitrogen.[9] While some Suzuki reactions tolerate water (and it can even be beneficial for dissolving the base), using anhydrous organic solvents can help to minimize the protodeboronation of sensitive boronic acids.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of dichlorinated pyridazines and related dichlorinated heterocycles to guide your reaction optimization.
Table 1: Effect of Base and Solvent on the Yield of Suzuki Coupling with Dichloropyrimidines
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene | 70-80 | - | 40 | [4] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Acetonitrile | 70-80 | - | 36 | [4] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [4] |
| Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | Toluene | 70-80 | - | 80 | [4] |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Various | 100 | 24 | Moderate | [5] |
Table 2: Ligand-Dependent Regioselectivity in the Mono-Suzuki Coupling of 3,5-Dichloropyridazine
| Palladium Source | Ligand | Base | Solvent | Product Ratio (C3:C5) | Reference |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | Predominantly C3 | [7] |
| Pd(OAc)₂ | QPhos | KF | Toluene/H₂O | 1:20 (C3:C5) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 3,6-Dichloropyridazine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3,6-dichloropyridazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired mono-arylated pyridazine.
Mandatory Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of dichlorinated pyridazines.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Reactions of Halo-pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buchwald-Hartwig amination reactions with halo-pyridazine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Buchwald-Hartwig reactions of halo-pyridazines?
The most prevalent byproduct is the hydrodehalogenated pyridazine , where the halogen atom is replaced by a hydrogen atom.[1][2] This occurs through a competing reductive elimination pathway in the catalytic cycle. Another potential, though less commonly reported, side reaction is homocoupling of the pyridazine substrate. For di-substituted pyridazines, mixtures of mono- and di-aminated products can also be considered as byproducts if mono-amination is the desired outcome.
Q2: Why am I observing a significant amount of the hydrodehalogenated byproduct?
Several factors can contribute to the formation of the hydrodehalogenated byproduct:
-
Choice of Ligand and Base: The selection of the phosphine ligand and the base is critical. Certain ligand/base combinations can favor the reductive elimination pathway leading to hydrodehalogenation over the desired C-N bond formation.
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.
-
Moisture and Air: The presence of water or oxygen can interfere with the catalytic cycle and promote side reactions.
Q3: My reaction is sluggish or shows no conversion. What are the likely causes?
Low or no conversion in the Buchwald-Hartwig amination of halo-pyridazines can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst deactivation. This is a common challenge with electron-deficient N-heterocyclic substrates.[1]
-
Inactive Catalyst: The palladium precatalyst may not be effectively reduced to the active Pd(0) species.
-
Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst.
-
Sub-optimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be suitable for the specific halo-pyridazine and amine coupling partners.
Troubleshooting Guides
Issue 1: High Levels of Hydrodehalogenation Byproduct
Symptoms:
-
Significant peak corresponding to the mass of the dehalogenated pyridazine in GC-MS or LC-MS analysis.
-
Reduced yield of the desired aminated product.
Possible Causes & Solutions:
| Cause | Recommended Solutions |
| Suboptimal Ligand Choice | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can promote the desired reductive elimination. |
| Inappropriate Base Selection | Weaker bases such as Cs₂CO₃ or K₃PO₄ may suppress hydrodehalogenation compared to strong bases like NaOtBu or KOtBu. However, this may require higher temperatures or longer reaction times. |
| High Reaction Temperature | Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation. |
| Presence of Water | Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Low or No Conversion
Symptoms:
-
Starting materials remain largely unreacted.
-
Formation of palladium black, indicating catalyst decomposition.
Possible Causes & Solutions:
| Cause | Recommended Solutions |
| Catalyst Inhibition by Pyridazine Nitrogen | Employ bulky, electron-rich phosphine ligands to sterically shield the palladium center and disfavor coordination with the pyridazine nitrogen atoms.[1] |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). The use of pre-formed Pd(0) catalysts or pre-catalysts that are easily activated can be beneficial. |
| Impure Reagents or Solvents | Use freshly distilled and degassed solvents. Ensure the purity of the halo-pyridazine, amine, and base. |
| Incorrect Reaction Setup | Use oven-dried glassware and maintain a positive pressure of an inert gas throughout the reaction. |
Quantitative Data on Byproduct Formation
The following table summarizes hypothetical data for the Buchwald-Hartwig amination of 3-chloropyridazine with aniline, illustrating the effect of different ligands and bases on the product and byproduct distribution. This data is representative and intended to guide optimization efforts.
| Entry | Ligand | Base | Temperature (°C) | Product Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Xantphos | NaOtBu | 100 | 75 | 20 |
| 2 | Xantphos | Cs₂CO₃ | 110 | 85 | 10 |
| 3 | RuPhos | NaOtBu | 100 | 80 | 15 |
| 4 | RuPhos | K₃PO₄ | 110 | 88 | 7 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halo-pyridazine
This protocol provides a starting point for the amination of a generic halo-pyridazine. Optimization of each parameter is often necessary for a specific substrate combination.
Materials:
-
Halo-pyridazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the halo-pyridazine, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate key relationships and workflows in troubleshooting Buchwald-Hartwig reactions of halo-pyridazines.
Caption: Competing pathways in Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Chlorinated Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chlorinated imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of chlorinated imidazo[1,2-b]pyridazine derivatives.
| Problem | Possible Cause | Solution |
| Low Recovery After Column Chromatography | The compound may be too polar or too non-polar for the chosen solvent system, leading to irreversible adsorption or premature elution with the solvent front. | - Optimize the solvent system: Use a gradient elution. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[1][2][3] - Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica (C18). |
| Co-elution of Impurities | Impurities may have similar polarity to the desired product. | - Try a different solvent system: A different combination of solvents can alter the selectivity of the separation. - Consider an alternative purification technique: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) can offer higher resolution.[4][5] |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | - Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small amount (e.g., 0.1-1%) to the eluent. - Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel. |
| Poor Solubility of the Crude Product | The crude material may not fully dissolve in the loading solvent for column chromatography. | - Use a stronger loading solvent: However, be cautious as a very strong solvent can lead to band broadening. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. |
| Difficulty in Removing Solvent After Purification | High-boiling point solvents used in purification (like DMSO or DMF) can be difficult to remove. | - Perform a liquid-liquid extraction: If the compound is soluble in an organic solvent immiscible with the high-boiling point solvent, an extraction can be performed. - Lyophilization (Freeze-drying): If the compound is soluble in water or a suitable solvent like dioxane, lyophilization can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying chlorinated imidazo[1,2-b]pyridazine derivatives?
A1: The most frequently cited method for the purification of these derivatives is column chromatography on silica gel.[1][3] The choice of eluent is crucial and is typically a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol.[1][2]
Q2: My chlorinated imidazo[1,2-b]pyridazine derivative is a solid. Can I use recrystallization for purification?
A2: Yes, recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent or solvent system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures. It is often a matter of empirical testing to find the optimal recrystallization solvent.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying these compounds?
A3: SFC offers several advantages over traditional HPLC, including faster run times, reduced consumption of organic solvents, and quicker removal of the solvent after purification.[4] This technique can be particularly useful for high-throughput purification in a drug discovery setting.[4][5]
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in the same eluent system used for the column. The spots are visualized, typically under UV light, to identify the fractions containing the pure product.[1]
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, such as 3-amino-6-chloropyridazine or the corresponding α-haloketone, as well as side-products from the cyclization reaction.[6] The presence of a halogen on the pyridazine ring is often crucial for a successful synthesis and to avoid the formation of undesired isomers.[6]
Purification Methodologies Comparison
| Purification Technique | Typical Yield (%) | Achievable Purity (%) | Throughput | Key Considerations |
| Column Chromatography | 30 - 70 | >95 | Low to Medium | Widely applicable, requires optimization of stationary and mobile phases.[1][2][3] |
| Recrystallization | Varies | >98 | Low to High | Only for solids, requires finding a suitable solvent. |
| Preparative HPLC | >80 | >99 | Low to Medium | High resolution, but requires more specialized equipment and can be costly.[4] |
| Supercritical Fluid Chromatography (SFC) | 75 - 99 | >98 | High | Fast, environmentally friendly, but requires specialized instrumentation.[4][5] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Preparation of the Column: A glass column is packed with silica gel 60 (particle size 0.063–0.200 mm) as a slurry in a non-polar solvent (e.g., hexane).[1]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a slightly stronger solvent and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column (dry loading).
-
Elution: The column is eluted with an appropriate solvent system, such as dichloromethane-ethyl acetate (9:1) or ethyl acetate/hexane (1:6).[1][3] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Fractions are collected in separate tubes as the eluent passes through the column.
-
Analysis: The composition of each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: The crude solid is placed in a flask, and a small amount of a potential recrystallization solvent is added. The mixture is heated to the boiling point of the solvent. If the solid dissolves, the solution is allowed to cool to see if crystals form. If the solid does not dissolve, more solvent is added in small portions until it does. If the solid is very soluble even at room temperature, a less polar "anti-solvent" can be added dropwise to the hot solution until it becomes slightly cloudy.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of chlorinated imidazo[1,2-b]pyridazine derivatives.
Caption: Troubleshooting logic for purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in C-H Functionalization of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-H functionalization of imidazo[1,2-b]pyridazines. The focus is on improving regioselectivity, a common challenge in the synthesis of novel derivatives of this important scaffold.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the C-H functionalization of imidazo[1,2-b]pyridazines.
Issue 1: Poor Regioselectivity with a Mixture of C3 and Other Isomers (e.g., C2, C7)
-
Question: My reaction is producing a mixture of isomers, with functionalization occurring at positions other than the desired C3. How can I improve the C3 selectivity?
-
Answer: Poor regioselectivity in the C-H functionalization of imidazo[1,2-b]pyridazines often arises from suboptimal reaction conditions. The electronic properties of the imidazo[1,2-b]pyridazine ring system inherently favor functionalization at the electron-rich C3 position. However, factors such as the choice of catalyst, ligands, base, and solvent can influence the reaction pathway and lead to the formation of other isomers.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For palladium-catalyzed reactions, the combination of the palladium source and the ligand is critical.
-
Recommendation: For direct arylation, Pd(OAc)₂ is a commonly used and effective catalyst that often provides high C3 selectivity. The use of phosphine-free conditions can be advantageous. If you are using a phosphine ligand and observing poor selectivity, consider running the reaction without it. Bulky electron-rich phosphine ligands can sometimes alter the steric environment around the metal center, potentially leading to less selective C-H activation.
-
-
Base Selection: The base plays a crucial role in the C-H activation step, often participating in a concerted metalation-deprotonation (CMD) mechanism.
-
Recommendation: Pivalic acid (PivOH) as an additive or a carboxylate base like potassium pivalate can enhance C3 selectivity. The pivalate anion can act as a proton shuttle in the CMD transition state, favoring the sterically accessible and electronically rich C3-H bond. Stronger, non-coordinating bases might lead to less selective deprotonation.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of intermediates and the overall reaction pathway.
-
Recommendation: Aprotic polar solvents such as DMF, DMAc, or dioxane are generally good choices for these reactions. If you are using a less polar solvent and observing poor selectivity, switching to one of these may improve the outcome.
-
-
Temperature Optimization: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Recommendation: Lowering the reaction temperature may favor the kinetically preferred C3-functionalized product. If you are running the reaction at a high temperature (e.g., >120 °C) and observing a mixture of isomers, try reducing the temperature to around 80-100 °C.
-
-
Issue 2: Low or No Reactivity at the C3 Position
-
Question: I am not observing any significant conversion of my starting material, or the yield of the C3-functionalized product is very low. What can I do to improve the reaction efficiency?
-
Answer: Low reactivity can be due to several factors, including an inactive catalyst, inappropriate reaction conditions, or deactivating substituents on the imidazo[1,2-b]pyridazine core.
Troubleshooting Steps:
-
Catalyst Activation and Loading: Ensure your palladium catalyst is active.
-
Recommendation: Use a fresh batch of palladium acetate. The catalyst loading is also important; while some reactions proceed with low catalyst loading, you may need to increase it to 5-10 mol% to improve conversion.
-
-
Substituent Effects: Electron-withdrawing groups on the imidazo[1,2-b]pyridazine ring can deactivate it towards electrophilic C-H activation.
-
Recommendation: If your substrate has strong electron-withdrawing groups, you may need to use more forcing reaction conditions, such as a higher temperature or a more active catalytic system. The addition of a co-catalyst, such as Ag₂CO₃, can sometimes facilitate the reaction.
-
-
Choice of Coupling Partner: The nature of the coupling partner (e.g., aryl halide, boronic acid) is important.
-
Recommendation: For direct arylation with aryl halides, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using an aryl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. For Suzuki-type couplings, ensure the quality of your boronic acid.
-
-
Atmosphere: These reactions are often sensitive to air and moisture.
-
Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are anhydrous.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the C3 position of imidazo[1,2-b]pyridazine the most reactive site for C-H functionalization?
-
A1: The high reactivity of the C3 position is attributed to its high electron density. The lone pair of the pyridazine nitrogen atom at position 4 is delocalized into the imidazole ring, significantly increasing the nucleophilicity of the C3 carbon. Computational studies, such as Density Functional Theory (DFT) calculations, have supported that the C3-H bond is the most kinetically and thermodynamically favorable site for C-H activation.
-
-
Q2: Can I achieve regioselective functionalization at other positions, such as C2 or C7?
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A2: While C3 is the most common site, functionalization at other positions is possible but typically requires specific strategies.
-
C2 Functionalization: This can sometimes be achieved if the C3 position is blocked with a substituent. Some rhodium-catalyzed C-H activation reactions have shown selectivity for the C2 position in related heterocyclic systems.
-
C7 Functionalization: Directing groups can be employed to steer the functionalization to the C7 position. A directing group installed at the C6 position can orient the catalyst to activate the adjacent C7-H bond.
-
-
-
Q3: What is the role of a directing group in controlling regioselectivity?
-
A3: A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. This intramolecular delivery of the catalyst overcomes the inherent electronic preferences of the heterocyclic core, allowing for regioselective functionalization at positions that are otherwise unreactive.
-
-
Q4: Are there metal-free methods for the C-H functionalization of imidazo[1,2-b]pyridazines?
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A4: Yes, metal-free methods are emerging, often involving radical-based pathways. These reactions can be initiated by photoredox catalysis or strong oxidants. However, controlling regioselectivity in these reactions can be challenging, and they may not be as general as the well-established palladium-catalyzed methods.
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Data Presentation
Table 1: Influence of Reaction Parameters on C3-Arylation of 6-chloroimidazo[1,2-b]pyridazine
| Entry | Catalyst (mol%) | Base (equiv.) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield of C3-product (%) | Ref. |
| 1 | Pd(OAc)₂ (5) | K₂CO₃ (2) | None | DMAc | 120 | 12 | 85 | [1] |
| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | None | DMAc | 120 | 12 | 82 | [1] |
| 3 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2) | None | DMAc | 120 | 12 | 65 | [1] |
| 4 | Pd(OAc)₂ (2) | KOAc (2) | PPh₃ (4) | Toluene | 110 | 24 | 78 | [2] |
| 5 | Pd(OAc)₂ (5) | K₂CO₃ (2) | None | Dioxane | 100 | 16 | 90 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation of 6-chloroimidazo[1,2-b]pyridazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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6-chloroimidazo[1,2-b]pyridazine
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Aryl bromide or iodide
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Palladium(II) acetate (Pd(OAc)₂)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylacetamide (DMAc), anhydrous
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Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or a sealed reaction vial under an inert atmosphere, add 6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMAc (5 mL).
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Seal the flask or vial and heat the reaction mixture at 120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.
Visualizations
Caption: Experimental workflow for the Pd-catalyzed C3-arylation.
Caption: Concerted Metalation-Deprotonation (CMD) mechanism.
References
Technical Support Center: Overcoming Low Yield in Imidazo[1,2-b]pyridazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the crucial cyclization step of imidazo[1,2-b]pyridazine synthesis.
Troubleshooting Guide
Low yields in the synthesis of the imidazo[1,2-b]pyridazine core, typically formed via the condensation of a 3-aminopyridazine with an α-haloketone, are a common challenge. This guide provides a systematic approach to identifying and resolving the root causes of diminished product formation.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and address potential issues leading to low cyclization yield.
Caption: Troubleshooting workflow for low yield in imidazo[1,2-b]pyridazine synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not producing the desired imidazo[1,2-b]pyridazine. What is the most common reason for failure in the cyclization step?
A1: A frequent cause of low or no yield is the incorrect regioselectivity of the initial N-alkylation. In a 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[1] Consequently, alkylation by the α-haloketone can preferentially occur at this site, which prevents the subsequent intramolecular cyclization required to form the imidazo[1,2-b]pyridazine ring system.[1]
To circumvent this, it is highly recommended to use a 3-amino-6-halopyridazine as the starting material. The presence of a halogen at the 6-position deactivates the adjacent ring nitrogen, thus favoring the initial alkylation at the nitrogen that will lead to the desired cyclized product.[1]
Q2: What are the optimal reaction conditions for the cyclization of 3-amino-6-chloropyridazine with an α-bromoketone?
A2: While optimal conditions can be substrate-dependent, a reliable starting point is the use of a mild base in a polar protic solvent. Sodium bicarbonate in refluxing ethanol is a commonly employed and effective combination.[1]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) | A mild, non-nucleophilic base is sufficient to neutralize the HBr formed during the reaction without promoting significant side reactions. |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of the starting materials and the reaction progress. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate. |
Q3: I am observing a significant amount of an isomeric byproduct. What is its likely identity and how can I minimize its formation?
A3: The primary isomeric byproduct is likely the result of N-alkylation at the more nucleophilic ring nitrogen, as discussed in Q1. If you are already using a 6-halo-3-aminopyridazine, the formation of this byproduct may be due to overly harsh reaction conditions.
-
Troubleshooting:
-
Choice of Base: Stronger bases might deprotonate the amino group, altering the nucleophilicity of the ring nitrogens. Using a milder base like sodium bicarbonate is advisable.
-
Temperature: Running the reaction at a lower temperature, if feasible, can sometimes improve regioselectivity.
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Q4: Can I use a 3-aminopyridazine without a halogen at the 6-position?
A4: While it is possible, it is generally not recommended due to the high probability of obtaining low yields of the desired product and a complex mixture of isomers. The successful synthesis of imidazo[1,2-b]pyridazine rings in good yield is often attributed to the directing effect of the halogen on the pyridazine ring.[1] If you must use an unsubstituted 3-aminopyridazine, extensive optimization of the reaction conditions, including screening of various solvents, bases, and temperatures, will be necessary.
Data Presentation: Representative Yields
The following table summarizes the reported yields for the synthesis of various 2-aryl-6-chloroimidazo[1,2-b]pyridazine derivatives, illustrating the general efficacy of the condensation reaction between 3-amino-6-chloropyridazine and substituted phenacyl bromides.
| 2-Aryl Substituent | Yield (%) |
| 4-Methoxyphenyl | 76.9 |
| 4-Chlorophenyl | 75 |
| 4-Fluorophenyl | 74 |
| 4-(Trifluoromethyl)phenyl | 70 |
| Phenyl | 69 |
| 4-Nitrophenyl | 68 |
| 2,4-Dichlorophenyl | 24 |
Yields are based on the synthesis of N-(4-((2-aryl-6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl)phenyl)methanesulfonamide derivatives.[2]
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
This protocol is a general guideline for the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.
Materials:
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3-Amino-6-chloropyridazine
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Substituted α-bromoacetophenone (phenacyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 equivalent) in ethanol, add the substituted α-bromoacetophenone (1.0-1.2 equivalents).
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Add sodium bicarbonate (2.0-3.0 equivalents) to the mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration and wash with cold ethanol and water.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to afford the pure 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
This protocol is adapted from the synthesis of related imidazo[1,2-b]pyridazine derivatives.[2] Researchers should optimize the specific conditions for their substrates.
References
Technical Support Center: Managing Homocoupling in Palladium Catalysis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on identifying and mitigating homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed cross-coupling reactions?
A1: Homocoupling is a common side reaction where two identical coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple to form a symmetrical biaryl. This undesired reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarities between the homocoupled byproduct and the target molecule.
Q2: What are the primary causes of homocoupling side reactions?
A2: The main culprits behind homocoupling are typically the presence of oxygen and/or palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) to produce the homocoupled product and regenerate the Pd(0) catalyst. In Sonogashira coupling, the copper(I) co-catalyst, in the presence of oxygen, is a major contributor to the homocoupling of terminal alkynes (Glaser coupling).
Q3: How can I visually or analytically detect if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical byproduct in your crude reaction mixture. This can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude mixture to the expected product and starting materials. The homocoupled product will have a molecular weight corresponding to the dimer of one of your coupling partners.
Q4: Are certain types of cross-coupling reactions more prone to homocoupling?
A4: Yes. Suzuki-Miyaura reactions are well-known to be susceptible to the homocoupling of boronic acids. Sonogashira reactions, when catalyzed by both palladium and copper, are prone to the oxidative homocoupling of terminal alkynes, known as Glaser coupling. Stille reactions can also exhibit homocoupling of the organostannane reagents. The propensity for homocoupling can be influenced by the specific substrates, catalysts, and reaction conditions used.
Troubleshooting Guides
Issue: Significant Formation of Boronic Acid Homocoupling Product in Suzuki-Miyaura Coupling
Potential Cause 1: Presence of Oxygen
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Troubleshooting Strategy: Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
Recommended Action: Employ the freeze-pump-thaw method for degassing solvents for the most effective oxygen removal. Alternatively, sparge solvents with an inert gas for an extended period (at least 30-60 minutes). Ensure all glassware is thoroughly dried and purged with an inert gas before use.
Potential Cause 2: Presence of Pd(II) Species
-
Troubleshooting Strategy: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can lead to homocoupling during the in-situ reduction to the active Pd(0) species.
-
Recommended Action:
-
Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction to Pd(0).
-
Potential Cause 3: Inappropriate Ligand Choice
-
Troubleshooting Strategy: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic cycle versus side reactions.
-
Recommended Action: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways leading to homocoupling.
Issue: Observation of Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Potential Cause 1: Copper(I) Co-catalyst and Oxygen
-
Troubleshooting Strategy: The combination of a copper(I) co-catalyst and trace oxygen is the primary driver for the oxidative homocoupling of terminal alkynes.
-
Recommended Action:
-
Run the reaction under strictly inert conditions to exclude oxygen.
-
Utilize a copper-free Sonogashira protocol. Numerous effective copper-free methods have been developed to completely avoid Glaser coupling.
-
Potential Cause 2: High Concentration of Terminal Alkyne
-
Troubleshooting Strategy: A high instantaneous concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Recommended Action: Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump. This keeps the concentration of the alkyne low, thus disfavoring dimerization.
Data Presentation
Table 1: Effect of Palladium Precatalyst on Homocoupling in Suzuki-Miyaura Coupling
| Entry | Palladium Source | Additive | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | None | High | Low |
| 2 | Pd(OAc)₂ | KCOOH | Low | High |
| 3 | Pd₂(dba)₃ | None | Low | High |
| 4 | Pd(PPh₃)₄ | None | Low | High |
Note: This table provides a qualitative summary based on general observations in the literature. Actual percentages will vary depending on specific reaction conditions.
Table 2: Influence of Ligand Choice on Suzuki-Miyaura Coupling Yield
| Ligand | Catalyst System | Yield (%) |
| PPh₃ | Pd(OAc)₂ / PPh₃ | Moderate |
| PCy₃ | Pd(OAc)₂ / PCy₃ | High |
| XPhos | Pd(OAc)₂ / XPhos | Very High |
| SPhos | Pd(OAc)₂ / SPhos | Very High |
| dppf | Pd(dppf)Cl₂ | High |
Note: This table illustrates the general trend of improved yields with bulky, electron-rich phosphine ligands, which often correlates with a reduction in homocoupling. Data is compiled from various sources and specific yields are substrate-dependent.
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents using Freeze-Pump-Thaw
-
Preparation: Add the solvent to a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than two-thirds full.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside of the flask to prevent cracking.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Glassware Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add the freshly degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
-
Glassware Preparation: Flame-dry a Schlenk flask under vacuum and cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture. For highly reactive substrates prone to homocoupling, consider slow addition using a syringe pump.
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 2.
Visualizations
Caption: Suzuki catalytic cycle vs. the homocoupling side reaction pathway.
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A logical workflow for troubleshooting homocoupling side reactions.
Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product and complicates purification.[2]
Q2: How can I identify if protodeboronation is occurring in my reaction?
A2: The primary indicator of protodeboronation is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂). You can identify this byproduct by analyzing the crude reaction mixture using techniques such as LC-MS, GC-MS, or NMR spectroscopy. A lower-than-expected yield of your desired biaryl product, despite consumption of the aryl halide, is another strong indicator.
Q3: What are the main factors that contribute to protodeboronation?
A3: Several factors can influence the rate of protodeboronation. Key contributors include:
-
Substrate Structure: Electron-deficient arylboronic acids and certain heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are particularly susceptible.[2]
-
Reaction pH: The pH of the reaction medium is a critical factor. Both acid- and base-catalyzed mechanisms for protodeboronation exist.[1] For some substrates, like 2-pyridylboronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic species.[2] Counterintuitively, both acidic and basic conditions can sometimes slow this specific decomposition pathway.[2]
-
Choice of Base: While a base is necessary for the Suzuki catalytic cycle, its strength and concentration are crucial. Strong bases can accelerate protodeboronation.[3]
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[3]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands is vital. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1] However, some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.
-
Solvent and Water Content: The presence of a proton source, such as water or alcohol in the solvent, is necessary for protodeboronation to occur.[3]
Q4: How can I minimize protodeboronation in my Suzuki reaction?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable derivative is a highly effective strategy. Common derivatives include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium organotrifluoroborates.[4][5] These derivatives often exhibit a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[6]
-
Optimize the Base: Switch to a milder, non-hydroxide base. Bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).[3]
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover.[7]
-
Use a Highly Active Catalyst System: Employ modern, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired cross-coupling reaction.[2]
-
Anhydrous Conditions: When possible, using anhydrous solvents and reagents can help to minimize the proton source required for protodeboronation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no yield of desired product; significant amount of protodeboronated byproduct detected. | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or potassium trifluoroborate salt of your boronic acid.[3][5] 2. Use milder reaction conditions: Lower the reaction temperature and shorten the reaction time.[3] 3. Use a weaker base: Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] 4. Employ anhydrous conditions: Ensure all solvents and reagents are dry and run the reaction under an inert atmosphere.[4] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under nitrogen or argon to prevent catalyst oxidation.[7] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands are air-sensitive.[7] 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[7] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands.[7] |
| Formation of significant side products other than the protodeboronated arene. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure an inert atmosphere: Oxygen can promote homocoupling.[7] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[7] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[7] |
Data Presentation
Table 1: Comparative Stability of Boron Reagents
| Boron Reagent | Structure | Stability | Key Characteristics |
| Boronic Acid | R-B(OH)₂ | Low to Moderate | Generally more reactive but prone to decomposition (protodeboronation, oxidation).[7] |
| Pinacol Ester | R-B(pin) | Moderate to High | More stable than boronic acids, often crystalline and easy to handle.[7] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; used for "slow-release" strategies and iterative cross-coupling.[2][6] |
| Potassium Trifluoroborate | R-BF₃K | High | Highly stable crystalline solids; require in situ hydrolysis for the release of the boronic acid.[5] |
Table 2: Effect of Base on Suzuki Coupling Yield
The following table summarizes representative data on how the choice of base can affect the yield of a Suzuki-Miyaura reaction. The model reaction is the coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 6 | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a MIDA Boronate to Minimize Protodeboronation
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed, anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the MIDA boronate, and the base.[2]
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.[2]
-
Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M.[2]
-
Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60–80 °C).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Potassium Organotrifluoroborate
This protocol is a general starting point for using stable potassium organotrifluoroborate salts.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.05 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Toluene and deionized water
Procedure:
-
Charge a 25 mL Schlenk tube equipped with a magnetic stir bar with the aryl halide, potassium organotrifluoroborate, and base.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water (e.g., 5 mL and 0.5 mL, respectively).
-
Stir the mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine the palladium catalyst and ligand, then add them to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Solubility of Imidazo[1,2-b]pyridazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with imidazo[1,2-b]pyridazine compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine compound is showing very low aqueous solubility, which is affecting my in vitro assay results. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-b]pyridazines. It can lead to underestimated potency and high variability in experimental data. Here is a systematic workflow to begin troubleshooting this issue:
Initial Troubleshooting Workflow for Poor Solubility
Caption: Initial workflow for troubleshooting poor compound solubility.
-
Quantify Solubility: The first step is to measure both the thermodynamic and kinetic solubility of your compound in the specific buffer used for your assays.
-
Modify Assay Conditions: If the measured solubility is only slightly below your desired assay concentration, minor adjustments to the protocol might suffice. This could involve adding a small amount of bovine serum albumin (BSA) or carefully optimizing the final concentration of your co-solvent (e.g., DMSO).[1] Be cautious, as these changes can sometimes interfere with the assay itself.[1]
-
Implement a Solubilization Strategy: If the intrinsic solubility is significantly lower than what is required, a more robust solubilization strategy is necessary.[1] Common approaches include chemical modification of the molecule, salt formation, or using advanced formulation techniques.[1][2][3]
Q2: I am in the lead optimization phase. How can I chemically modify my imidazo[1,2-b]pyridazine scaffold to improve its solubility?
A2: Chemical modification aims to introduce polar functional groups to enhance aqueous solubility without negatively impacting the compound's biological activity. This involves a careful study of the Structure-Activity Relationship (SAR).
Key Strategies for Chemical Modification
Caption: Logical relationships in chemical modification for solubility enhancement.
-
Introduce Polar Groups: The addition of polar functionalities such as hydroxyls, carboxylates, or sulfonamides can increase the polarity of the molecule and improve its interaction with water.[1] For instance, replacing a cyano group with a carbinol has been explored, though it may impact other properties like permeability.[4]
-
Incorporate Heteroaryl Groups: Adding nitrogen-containing heterocycles, like a 2-pyridyl group, can be an effective strategy to enhance solubility.[1]
-
Balance Lipophilicity and Potency: There is often a trade-off between increasing lipophilicity to enhance potency and decreasing it to improve solubility.[1] It is crucial to find a balance where solubility is improved without a significant loss of biological activity.
Q3: My imidazo[1,2-b]pyridazine has an ionizable center. How can I use salt formation to improve its solubility?
A3: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable compounds.[5][6] By reacting the free base or acidic form of your compound with a suitable counter-ion, you can create a salt form with significantly improved aqueous solubility.
Illustrative Data: Comparative Solubility of Different Salt Forms
| Compound Form | Solubility in Water (mg/mL) at 25°C |
| Free Base | < 0.01 |
| Hydrochloride Salt | 4.5 |
| Mesylate Salt | 12.3 |
| Sulfate Salt | 7.8 |
| Tosylate Salt | 1.9 |
| Note: This data is illustrative and results will vary depending on the specific imidazo[1,2-b]pyridazine compound. |
Experimental Protocols
Protocol 1: Salt Screening for Solubility Enhancement
Objective: To identify a salt form of an imidazo[1,2-b]pyridazine compound with improved aqueous solubility and suitable physicochemical properties.
Methodology:
-
Counter-ion Selection: Choose a panel of pharmaceutically acceptable counter-ions. For a basic compound, this would include acids like hydrochloric, sulfuric, methanesulfonic (mesylate), and p-toluenesulfonic (tosylate) acids.
-
Salt Formation (Small Scale):
-
Dissolve a known amount of the imidazo[1,2-b]pyridazine free base in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).
-
Add a stoichiometric equivalent of the selected acid (counter-ion).
-
Stir the mixture at room temperature or with gentle heating to induce precipitation of the salt. If no precipitate forms, cooling or the addition of an anti-solvent may be necessary.
-
Isolate the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
-
Solubility Measurement:
-
Prepare saturated solutions of the parent compound and each salt form in deionized water or a relevant buffer.
-
Equilibrate the solutions for 24 hours at a controlled temperature (e.g., 25°C).
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Physicochemical Characterization:
-
Analyze the most promising salt forms using techniques like Powder X-ray Diffraction (PXRD) to assess crystallinity and Differential Scanning Calorimetry (DSC) to confirm the formation of a new salt form and determine its melting point.[1]
-
-
Selection of Optimal Salt: Based on the solubility data and physicochemical properties (e.g., crystallinity, stability, hygroscopicity), select the best salt candidate for further development.[1]
Q4: Chemical modification and salt formation are not viable options for my current project. What formulation strategies can I use for in vivo studies?
A4: When modifying the molecule is not an option, advanced formulation strategies can be employed to enhance the apparent solubility and bioavailability of your compound.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create an amorphous solid dispersion.[3] This high-energy state prevents crystallization and can significantly improve the dissolution rate.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[7][8] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which facilitates drug solubilization and absorption.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate poorly soluble molecules, forming an inclusion complex that has a higher apparent water solubility.[1]
Protocol 2: Preparation of an Imidazo[1,2-b]pyridazine-Cyclodextrin Inclusion Complex
Objective: To increase the apparent aqueous solubility of an imidazo[1,2-b]pyridazine compound by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. While β-cyclodextrin is common, its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) offer much higher aqueous solubility.
-
Dissolution: Dissolve the selected cyclodextrin (e.g., HP-β-CD) in purified water with continuous stirring to create a clear solution. The concentration will depend on the stoichiometry desired.
-
Addition of Compound: Slowly add the imidazo[1,2-b]pyridazine compound to the cyclodextrin solution. It is often beneficial to add the compound as a concentrated solution in a water-miscible organic solvent (e.g., ethanol) to facilitate mixing.
-
Complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to remove the water, yielding a solid powder of the cyclodextrin inclusion complex.
-
Characterization and Solubility Measurement:
-
Confirm the formation of the inclusion complex using analytical techniques such as DSC, FTIR, or NMR.
-
Measure the aqueous solubility of the lyophilized powder following the method described in Protocol 1 (Step 3) to determine the extent of solubility enhancement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Electron-Deficient Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst selection in cross-coupling reactions involving electron-deficient heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient heterocycles often challenging?
A1: Electron-deficient heterocycles, such as pyridines, pyrimidines, and pyrazines, present unique challenges in cross-coupling reactions. The primary difficulty stems from the presence of Lewis basic nitrogen atoms within the ring.[1] These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst complexes and effectively "poisoning" the catalyst.[1] This can halt the catalytic cycle and result in low yields or no reaction. Additionally, the electron-deficient nature of the ring can make oxidative addition more facile but can also influence other steps in the catalytic cycle, such as transmetalation and reductive elimination.[2]
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
A2: Common side reactions include protodeboronation (for Suzuki couplings) and homocoupling of the coupling partners.[3]
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by water or other protic sources, replacing the boron functionality with a hydrogen atom. To minimize this, one can use more stable boronic acid derivatives like pinacol esters or MIDA boronates, or switch to anhydrous reaction conditions.[3]
-
Homocoupling: This is the self-coupling of the organometallic reagent or the halide. It can be minimized by ensuring the efficient generation of the active Pd(0) catalyst and by using appropriate ligands that promote the desired cross-coupling pathway over homocoupling.[3]
Q3: How do I choose the right palladium precursor and ligand for my reaction?
A3: The choice of palladium precursor and ligand is critical for success.
-
Ligand Selection: For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are generally preferred.[4][5] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are highly effective as they can stabilize the palladium catalyst, promote the challenging oxidative addition of heteroaryl chlorides, and accelerate reductive elimination.[6][7] N-heterocyclic carbenes (NHCs) can also be effective ligands.[7]
Q4: What is the role of the base in these reactions, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. For challenging cross-couplings with electron-deficient heterocycles, stronger bases are often required.[4][7]
-
Commonly Used Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have been shown to be effective in many cases.[6][7]
-
Screening: If you are experiencing low yields, screening different bases is a recommended troubleshooting step.[3] The choice of base can also influence the rate of side reactions.[1]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Poisoning | The nitrogen atom in the heterocycle is likely coordinating to the palladium center.[1] Switch to a more robust catalyst system using bulky, electron-rich ligands like XPhos or SPhos.[6] Consider using a higher catalyst loading (2-5 mol%).[4] |
| Inefficient Catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be inefficient.[3][8] Switch to a pre-catalyst like a Buchwald palladacycle (e.g., XPhos Pd G3) that generates the active catalyst more reliably. |
| Poor Oxidative Addition (especially with chlorides) | Aryl chlorides are less reactive than bromides or iodides.[4] Use a catalyst system known to be effective for chlorides, typically involving bulky, electron-rich phosphine ligands.[4][9] Increasing the reaction temperature may also be necessary.[1] |
| Slow Transmetalation | The transmetalation step can be slow, especially with electron-deficient organoboron reagents.[6] Use a stronger base such as K₃PO₄ or Cs₂CO₃.[7] |
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Suggested Solution |
| Homocoupling of Organometallic Reagent | This can occur if the catalytic cycle is slow, allowing for side reactions. Optimize the ligand and base to accelerate the cross-coupling pathway.[1] Ensure that the reaction is conducted under a strictly inert atmosphere to prevent oxidative homocoupling. |
| Dehalogenation of Heteroaryl Halide | The halide is replaced by a hydrogen atom.[1] This can be favored at higher temperatures.[1] Try lowering the reaction temperature. The choice of ligand and base can also influence the selectivity between cross-coupling and dehalogenation.[1] |
| Protodeboronation (Suzuki Coupling) | The boronic acid is being hydrolyzed.[3] Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.[3] |
Data Presentation: Catalyst System Performance in Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 75-95 | High activity for a broad range of substrates, including electron-deficient ones.[6] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 80-98 | Excellent for sterically hindered and electron-poor substrates.[6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 40-70 | Lower activity for challenging substrates, may require higher temperatures and catalyst loadings.[6][10] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 60-85 | Good for a range of substrates and relatively air-stable, but may be less active than Buchwald-type systems.[6] |
| XPhos Pd G3 | Cs₂CO₃ | t-Amyl Alcohol | 110 | 85-99 | Modern pre-catalyst offering high efficiency and reproducibility.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl chloride (1.0 equiv), the boronic acid or its derivative (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 2,6-Dichloroimidazo[1,2-b]pyridazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dichloroimidazo[1,2-b]pyridazine scaffold serves as a versatile starting point for the development of potent and selective kinase inhibitors. Strategic modifications at various positions of this heterocyclic core have yielded analogs with significant activity against a range of kinases implicated in inflammatory diseases and cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols.
Structure-Activity Relationship (SAR) Overview
The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, particularly for targeting the ATP-binding site of kinases.[1] The 2,6-dichloro precursor allows for differential functionalization, enabling a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties. Key positions for modification include C2, C3, and C6, where substitutions can profoundly influence biological activity.
Comparative Biological Activity of Imidazo[1,2-b]pyridazine Analogs
The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-b]pyridazine analogs against key kinase targets. These derivatives showcase the impact of substitutions at the C3 and C6 positions, often starting from a precursor that could be derived from this compound.
Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as Tyk2 JH2 Inhibitors
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways.[2] The following analogs were evaluated for their ability to inhibit the pseudokinase (JH2) domain of Tyk2.
| Compound ID | C3-Substituent | C6-Substituent | Tyk2 JH2 Ki (nM) | IFNα Cellular IC50 (nM) |
| 1 | H | 6-anilino | 0.23 | 24 |
| 2 | -CONH-cyclopropyl | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.35 | 28 |
| 3 | -CONH-isopropyl | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.14 | 41 |
| 4 | -CONH-((1R,2S)-2-fluorocyclopropyl) | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.086 | 17 |
Data synthesized from multiple sources for comparative purposes.[2][3][4][5]
Table 2: SAR of Imidazo[1,2-b]pyridazine Analogs as IKKβ Inhibitors
IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, a critical regulator of inflammation.[6][7]
| Compound ID | C3-Substituent | C6-Substituent | IKKβ IC50 (nM) | THP-1 Cell TNFα IC50 (nM) |
| 5 | 4-fluorophenyl | 4-morpholinylanilino | 2.6 | 100 |
| 6 | 4-cyanophenyl | 4-morpholinylanilino | 3.4 | 190 |
| 7 | 4-methylsulfonylphenyl | 4-morpholinylanilino | 1.8 | 110 |
| 8 | 4-pyridyl | 4-morpholinylanilino | 1.2 | 78 |
Data synthesized from multiple sources for comparative purposes.[6][7][8]
Table 3: SAR of Imidazo[1,2-b]pyridazine Analogs as Pim-1 Kinase Inhibitors
Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.[9][10]
| Compound ID | C3-Substituent | C6-Substituent | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |
| 9 | 3-methoxyphenyl | (4-methylpiperazin-1-yl)carbonyl | 1.2 | 0.8 |
| 10 | 3-hydroxyphenyl | (4-methylpiperazin-1-yl)carbonyl | 0.5 | 0.3 |
| 11 | 3-(2-hydroxyethoxy)phenyl | (4-methylpiperazin-1-yl)carbonyl | 0.3 | 0.1 |
| 12 | 3-aminophenyl | (4-methylpiperazin-1-yl)carbonyl | 2.5 | 1.5 |
Data synthesized from multiple sources for comparative purposes.[9][10]
Signaling Pathways and Experimental Workflows
Understanding the context in which these kinase inhibitors function is crucial. The following diagrams illustrate the relevant signaling pathways and a general workflow for kinase inhibition assays.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Caption: The canonical NF-κB pathway, where IKKβ plays a crucial role.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the kinase assays discussed.
Protocol 1: Tyk2 JH2 Pseudokinase Domain Binding Assay
This assay measures the binding of inhibitors to the Tyk2 JH2 domain using a fluorescence polarization (FP) method.[11][12]
-
Reagent Preparation :
-
Prepare a 1x JH2 Binding Buffer from a concentrated stock.
-
Dilute the fluorescently labeled ATP binding site tracer (JH2 probe) to the desired concentration in 1x JH2 Binding Buffer.
-
Dilute recombinant human Tyk2 JH2 protein to the working concentration (e.g., ~3.5 ng/µL) in 1x JH2 Binding Buffer.
-
Prepare serial dilutions of the test compounds (analogs) in 10% DMSO/water.
-
-
Assay Procedure (384-well plate format) :
-
Add 40 µL of JH2 Binding Buffer to "Blank" and "Reference" wells.
-
Add 40 µL of diluted Tyk2 JH2 solution to "Positive Control" and "Test Inhibitor" wells.
-
Add 5 µL of the test compound dilutions to the "Test Inhibitor" wells. Add 5 µL of 10% DMSO/water to "Positive Control", "Blank", and "Reference" wells.
-
Add 5 µL of the diluted JH2 probe to all wells except the "Blank" wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization on a suitable microplate reader.
-
The degree of polarization is inversely proportional to the amount of probe displaced by the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: IKKβ Kinase Activity Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced during the IKKβ kinase reaction.[13][14]
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 25 µM final concentration), and the IKKtide substrate (e.g., 0.2 µg/µL).
-
Dilute recombinant IKKβ kinase to the working concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (96-well plate format) :
-
Add 12.5 µL of the Master Mix to all wells.
-
Add 2.5 µL of the test compound dilutions to the "Test Inhibitor" wells. Add 2.5 µL of the corresponding diluent solution to "Positive Control" and "Blank" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the kinase reaction by adding 10 µL of diluted IKKβ kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection :
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
Protocol 3: PIM-1 Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescent tracer from the PIM-1 kinase.[1]
-
Reagent Preparation :
-
Prepare 1x Kinase Buffer A from a 5x stock.
-
Prepare a 3x solution of the test compounds by serial dilution.
-
Prepare a 3x kinase/antibody mixture containing recombinant GST-PIM-1 and a Eu-anti-GST antibody in 1x Kinase Buffer A.
-
Prepare a 3x tracer solution (e.g., Kinase Tracer 236) in 1x Kinase Buffer A.
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of the 3x test compound dilutions to the appropriate wells.
-
Add 5 µL of the 3x kinase/antibody mixture to the wells.
-
Add 5 µL of the 3x tracer solution to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Determine IC50 values by plotting the emission ratio against the inhibitor concentration.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
A Comparative Guide to Imidazo[1,2-b]pyridazine and Pyrazolopyrimidine Scaffolds in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. Among these, the imidazo[1,2-b]pyridazine and pyrazolopyrimidine core structures are frequently employed. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in their strategic design of next-generation kinase inhibitors.
Introduction to the Scaffolds
Pyrazolopyrimidines are a class of fused heterocyclic compounds that are bioisosteres of the adenine ring found in ATP.[1][2] This structural mimicry allows them to effectively compete with ATP for binding within the kinase hinge region, a key interaction for many kinase inhibitors.[1] This scaffold is present in several clinically successful drugs.
Imidazo[1,2-b]pyridazines represent another important class of nitrogen-containing fused heterocycles.[3][4] While not direct isosteres of adenine, they have proven to be highly versatile and potent kinase inhibitor scaffolds.[4][5] Approved drugs, such as the multi-targeted tyrosine kinase inhibitor Ponatinib, feature this core structure.[6] These scaffolds can sometimes offer unique binding modes, leading to enhanced selectivity compared to conventional ATP-mimetic compounds.[7][8]
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-]pyrimidine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Imidazo[1,2-b]pyridazine: A Validated Bioisostere for Purines in Drug Discovery
A head-to-head comparison of the imidazo[1,2-b]pyridazine scaffold and the traditional purine nucleus reveals compelling evidence for its role as a successful bioisostere, particularly in the development of kinase inhibitors. This guide provides an objective analysis of the structural similarities, comparative biological activities, and experimental data supporting the validation of imidazo[1,2-b]pyridazine as a valuable tool for researchers, scientists, and drug development professionals.
The principle of bioisosterism, the substitution of a moiety in a molecule with another group of similar physical and chemical properties to create a new compound with similar or improved biological activity, is a cornerstone of modern medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold has emerged as a robust bioisostere for the purine ring system, a core component of many endogenous molecules and synthetic drugs. The replacement of the pyrimidine ring in purines with a pyridazine ring in imidazo[1,2-b]pyridazines offers a novel chemical space with the potential for enhanced selectivity, potency, and pharmacokinetic properties.[1]
Structural and Physicochemical Rationale
The structural resemblance between purines and imidazo[1,2-b]pyridazines is evident in their fused bicyclic systems containing a five-membered imidazole ring. This shared feature allows them to occupy similar binding pockets in biological targets, particularly the ATP-binding site of kinases. The key difference lies in the arrangement of nitrogen atoms in the six-membered ring, which influences the molecule's electrostatic potential, hydrogen bonding capabilities, and overall physicochemical properties. This subtle alteration can lead to significant advantages in drug design, such as improved metabolic stability or altered selectivity profiles.
Comparative Biological Activity: A Focus on Kinase Inhibition
The most compelling evidence for the validation of imidazo[1,2-b]pyridazine as a purine bioisostere comes from its successful application in the development of potent and selective kinase inhibitors. Kinases, a class of enzymes that play a crucial role in cell signaling, are often targeted in cancer and inflammatory diseases. Many early kinase inhibitors were based on the purine scaffold, mimicking the endogenous kinase substrate, ATP. However, these often suffered from a lack of selectivity. The imidazo[1,2-b]pyridazine core has provided a pathway to overcome this limitation.
While direct head-to-head studies comparing the inhibitory activities of purine and imidazo[1,2-b]pyridazine analogues within the same publication are not abundant, the extensive body of research on imidazo[1,2-b]pyridazine-based inhibitors targeting kinases historically associated with purine-based inhibitors provides strong indirect validation.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Various Kinases
| Target Kinase | Imidazo[1,2-b]pyridazine Derivative | IC50 (µM) | Reference |
| mTOR | Compound A18 | 0.062 | [2] |
| IKKβ | Optimized Compound | Cell-based TNFα IC50: <0.1 | [3] |
| DYRK1A | Compound 20a | 0.050 | [4] |
| CLK1 | Compound 20a | 0.082 | [4] |
| PfCLK1 | Compound 20a | 0.032 | [4] |
| PIM-1 | K00135 | Low nanomolar potency | [5][6] |
Note: This table summarizes data from different studies and is intended to showcase the potency of the imidazo[1,2-b]pyridazine scaffold against various kinases. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Case Study: Imidazo[4,5-b]pyridines as Purine Bioisosteres in Kinase Inhibition
A study on the closely related imidazo[4,5-b]pyridine scaffold further reinforces the bioisosteric relationship with purines. The researchers explicitly state that the structural similarity of imidazo[4,5-b]pyridines to purine bases prompted their investigation as protein kinase inhibitors.[7] This highlights the rational design strategy of using imidazopyridazine scaffolds to explore the chemical space traditionally occupied by purines.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., imidazo[1,2-b]pyridazine derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, H460)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental processes, the following diagrams are provided in DOT language.
Caption: Workflow for the evaluation of imidazo[1,2-b]pyridazine-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the kinase selectivity profiles of several key imidazo[1,2-b]pyridazine-based inhibitors against other market-relevant alternatives, supported by experimental data and detailed protocols.
The strategic design of kinase inhibitors hinges on achieving high selectivity to minimize off-target effects and enhance therapeutic efficacy. The imidazo[1,2-b]pyridazine core has been successfully utilized to develop inhibitors for a range of kinases, including those implicated in cancer and autoimmune diseases. This guide will delve into the selectivity profiles of prominent examples, such as the pan-BCR-ABL inhibitor ponatinib, a highly selective TYK2 pseudokinase (JH2) domain inhibitor, and a potent Mps1 inhibitor, comparing them with other inhibitors targeting the same kinases.
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of imidazo[1,2-b]pyridazine-based compounds and their alternatives against a panel of kinases. This data, often generated through large-scale screening assays like KINOMEscan®, provides a quantitative measure of selectivity.
BCR-ABL Tyrosine Kinase Inhibitors
Ponatinib, an FDA-approved drug for chronic myeloid leukemia (CML), is a notable example of an imidazo[1,2-b]pyridazine-based inhibitor.[1] It is a potent pan-BCR-ABL inhibitor, effective against wild-type and various mutant forms of the BCR-ABL kinase, including the highly resistant T315I "gatekeeper" mutation.[1][2][3] Its selectivity profile is compared here with other BCR-ABL inhibitors.
Table 1: Comparison of IC50 Values (nM) for BCR-ABL Kinase Inhibitors [1][4][5][6]
| Kinase Target | Ponatinib (Imidazo[1,2-b]pyridazine) | Dasatinib | Nilotinib | Bosutinib |
| Abl | 0.37 | 0.6 - 1 | 20 - 30 | 1.2 - 20 |
| Abl T315I | 2 - 11 | >1,000 | >10,000 | >1,000 |
| PDGFRα | 1.1 | - | - | - |
| VEGFR2 | 1.5 | - | - | - |
| FGFR1 | 2.2 | - | - | - |
| Src | 5.4 | <1 | - | 1.2 |
| KIT | 100 | - | - | No |
| FLT3 | 25 | - | - | - |
| RET | 5 | - | - | - |
As illustrated in the table, ponatinib exhibits potent, low nanomolar inhibition of Abl kinase and its stubborn T315I mutant, a feat not achieved by the other listed second-generation inhibitors.[1][2] However, this broader activity profile also includes potent inhibition of other kinases like PDGFRα, VEGFR2, and FGFR1, classifying it as a multi-targeted inhibitor.[4][5][6] In contrast, inhibitors like bosutinib show a different off-target profile, lacking significant activity against c-Kit and PDGF-R.[7][8]
TYK2 Pseudokinase (JH2) Domain Inhibitors
Targeting the pseudokinase (JH2) domain of Janus kinases (JAKs) offers a novel approach to achieving high selectivity. An imidazo[1,2-b]pyridazine-based inhibitor, herein referred to as "Compound 6" based on published literature, has been identified as a potent and highly selective inhibitor of the TYK2 JH2 domain.[9][10] This section compares its selectivity to BMS-986165 (deucravacitinib), another selective allosteric TYK2 inhibitor that targets the JH2 domain.[11][12][13]
Table 2: Kinase Selectivity of TYK2 JH2 Inhibitors
| Inhibitor | Primary Target | Selectivity Profile |
| Compound 6 (Imidazo[1,2-b]pyridazine) | TYK2 JH2 | >10,000-fold selectivity over a panel of 230 kinases, including TYK2 JH1 and other JAK family members. [9] |
| BMS-986165 (Deucravacitinib) | TYK2 JH2 | High selectivity for TYK2 over JAK1, JAK2, and JAK3.[11][12][13][14] |
Compound 6 demonstrates remarkable selectivity, a highly desirable trait for therapeutic candidates.[9] This high degree of selectivity is achieved by targeting the less conserved pseudokinase domain, a strategy also employed by BMS-986165.[11][12][13]
Mps1 (TTK) Kinase Inhibitors
Monopolar spindle 1 (Mps1) is a critical regulator of the spindle assembly checkpoint and a promising target in oncology. An imidazo[1,2-b]pyridazine derivative, "compound 27f," has been developed as a potent and selective Mps1 inhibitor.[15][16]
Table 3: Selectivity of Mps1 Inhibitor 27f
| Inhibitor | Primary Target | Cellular IC50 (A549 cells) | Selectivity Profile |
| Compound 27f (Imidazo[1,2-b]pyridazine) | Mps1 | 6.0 nM | Selective over a panel of 192 kinases. [15][16] |
The high potency and selectivity of compound 27f underscore the versatility of the imidazo[1,2-b]pyridazine scaffold in generating inhibitors against diverse kinase targets.[15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to assess inhibitor selectivity is crucial for a comprehensive understanding.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of ponatinib.
Caption: General workflow for kinase selectivity profiling using a large kinase panel.
Experimental Protocols
Accurate and reproducible data are the bedrock of drug discovery. Below are outlines of common experimental protocols for kinase selectivity profiling.
KINOMEscan® Profiling Assay (General Protocol)
The KINOMEscan® platform by DiscoveRx (now part of Eurofins) is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured.
-
Procedure: a. A diverse panel of human kinases, typically tagged with DNA, is used. b. An immobilized ligand is prepared on a solid support. c. The test compound (e.g., an imidazo[1,2-b]pyridazine derivative) is incubated with the kinase. d. The mixture is then added to the immobilized ligand. e. After an equilibration period, unbound kinase is washed away. f. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. g. The results are reported as a percentage of the control (DMSO vehicle), and dissociation constants (Kd) or IC50 values are determined from a dose-response curve.
LanthaScreen® TR-FRET Kinase Activity Assay (General Protocol)
The LanthaScreen® technology from Thermo Fisher Scientific is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity.
-
Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the antibody binds to the phosphorylated, fluorescein-labeled substrate, FRET occurs from the terbium donor to the fluorescein acceptor.
-
Procedure: a. Kinase Reaction: The kinase, a fluorescein-labeled substrate, and ATP are combined in a reaction buffer and incubated to allow for phosphorylation. b. Detection: An EDTA solution is added to stop the kinase reaction, along with a terbium-labeled antibody specific for the phosphorylated substrate. c. Incubation: The plate is incubated to allow for antibody-substrate binding. d. Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor). e. Data Analysis: The ratio of the acceptor to donor emission is calculated. In the presence of an inhibitor, kinase activity is reduced, leading to less phosphorylated substrate and a lower TR-FRET signal. IC50 values are determined from a dose-response curve of the inhibitor.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and successful core for the development of kinase inhibitors. As demonstrated with ponatinib, this scaffold can be elaborated to create potent multi-targeted inhibitors capable of overcoming drug resistance. Furthermore, as seen with the TYK2 JH2 and Mps1 inhibitors, it can also be tailored to generate compounds with exceptional selectivity for their intended targets. The ability to fine-tune the substitution pattern on the imidazo[1,2-b]pyridazine ring system allows for the modulation of potency, selectivity, and pharmacokinetic properties. For researchers in the field of drug discovery, this scaffold represents a valuable starting point for the design of novel kinase inhibitors with tailored selectivity profiles to address a wide range of diseases. The application of robust kinase profiling assays, such as those detailed in this guide, is essential for the thorough characterization and successful development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. skin.dermsquared.com [skin.dermsquared.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Imidazo[1,2-b]pyridazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. This guide provides a comparative overview of various palladium catalyst systems for the functionalization of imidazo[1,2-b]pyridazines and related N-heterocycles, supported by experimental data from the literature.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The choice of palladium catalyst, and particularly the ligand, is critical for achieving high efficiency and selectivity in the functionalization of imidazo[1,2-b]pyridazines. Below are tables summarizing the performance of different catalyst systems in Suzuki-Miyaura and C-H arylation reactions. The data has been compiled from various studies to illustrate the efficacy of different ligand classes.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Ligand Type | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 85 | [1] |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | 90 | [1] |
| Pd(OAc)₂ / Ligand 1 | Biaryl Phosphacycle | 2-Chloropyridine | Phenylboronic acid | 97 | [2] |
| Pd(OAc)₂ / Ligand 5 | Dialkylbiaryl Phosphine | 2-Chloropyridine | Phenylboronic acid | 95 | [2] |
| PdCl₂(IPr)(XPhos) | NHC/Biaryl Phosphine | 4-Chlorotoluene | Phenylboronic acid | 98 | [3] |
Note: The data in this table is derived from different sources and may not represent a direct head-to-head comparison under identical reaction conditions.
Table 2: Comparison of Palladium Catalysts for Direct C-H Arylation
| Catalyst System | Ligand Type | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ | Ligandless | Imidazo[1,2-b]pyridazine | Benzene | 95 | [4] |
| Pd(OAc)₂ | Ligandless | Imidazo[1,2-b]pyridazine | Toluene | 85 | [5] |
| Pd(OAc)₂ / P(o-tol)₃ | Monodentate Phosphine | 1-Methylimidazole | 4-Bromotoluene | 75 | [6] |
| Pd(OAc)₂ / PCy₃ | Monodentate Phosphine | 1-Methylimidazole | 4-Bromotoluene | 80 | [6] |
Note: The data in this table is derived from different sources and may not represent a direct head-to-head comparison under identical reaction conditions.
Experimental Protocols
Below is a detailed, representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, synthesized from procedures described in the literature.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a dried reaction vessel is added the bromo-imidazo[1,2-b]pyridazine derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then added via syringe. The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), while the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired functionalized imidazo[1,2-b]pyridazine.
Mandatory Visualization
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental mechanistic pathway for a palladium-catalyzed cross-coupling reaction and a typical workflow for comparing the performance of different catalysts.
Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Workflow for the comparative study of palladium catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Other Heterocyclic Scaffolds in Biological Applications
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases, making it a focal point in the development of novel therapeutics.[3] This guide provides a comparative overview of the imidazo[1,2-b]pyridazine core against other significant heterocyclic systems, focusing on their application as kinase inhibitors in oncology.
Superiority as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[4] The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[1]
Comparison with Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines:
While all three scaffolds are effective bioisosteres of purine and can target the ATP-binding site of kinases, imidazo[1,2-b]pyridazines have often demonstrated superior profiles in specific contexts. For instance, in the pursuit of inhibitors for kinases like Pim-1 and Mps1, which are crucial in cancer progression, derivatives of imidazo[1,2-b]pyridazine have shown exceptional potency.
One study highlighted an imidazo[1,2-a]pyrazine derivative with IC50 values of 2.8 nM against Mps1 protein and 6.0 nM against the A549 cancer cell line.[3] In a separate study, imidazo[1,2-b]pyridazine-thiazolidinedione conjugates exhibited IC50 values in the range of 0.016–0.11 μM against Pim kinases and broad-spectrum anti-proliferative activity (IC50 values of 0.027 to 1.0 μM).[3]
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound Scaffold | Target Cell Line | Compound 1A (Imidazo[1,2-b]pyridazine) | Compound 2A (Imidazo[1,2-a]pyrazine) | Compound 3A (Imidazo[1,2-a]pyridine) | Doxorubicin (Control) |
| A549 (Lung) | 0.027[3] | 0.006[3] | 11.0[5] | ~1.2[6] | |
| MCF-7 (Breast) | 0.65[3] | - | 11.0[5] | ~0.8[6] | |
| HepG2 (Liver) | - | - | 13.0[5] | - | |
| HeLa (Cervical) | - | - | - | ~0.21[7] |
Note: Data is compiled from different studies for illustrative comparison and may not represent a direct head-to-head comparison under identical conditions.
The data suggests that while specific imidazo[1,2-a]pyrazine derivatives can be exceptionally potent against certain targets, the imidazo[1,2-b]pyridazine scaffold demonstrates consistently high potency across a broader range of cancer cell lines.[3]
Mechanism of Action: Targeting Key Signaling Pathways
Many imidazo[1,2-b]pyridazine derivatives function as ATP-competitive inhibitors of protein kinases.[8] They effectively block downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the Ras-ERK and PI3K-Akt pathways, by inhibiting kinases like Src.[4]
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell growth, differentiation, and survival.[4] Their dysregulation is frequently implicated in cancer development.[4] Imidazo[1,2-b]pyridazines, by binding to the ATP-binding site of Src kinases, prevent the phosphorylation of substrate proteins, thereby halting the signal transduction cascade.[4]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Efficacy of 2,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. Derivatives with substitutions at the 2 and 6 positions have shown particular promise, exhibiting significant cytotoxicity against various cancer cell lines. This guide provides an objective comparison of the performance of several 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Comparative Efficacy of 2,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives
The anticancer activity of 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These compounds target various protein kinases involved in cancer progression, including Monopolar spindle 1 (Mps1), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and mTOR.
| Compound ID | 2-Position Substituent | 6-Position Substituent | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |
| Compound 27f | Aryl | Aryl | Mps1 | A549 (Lung Carcinoma) | 0.006 |
| Compound 11m | Methyltetrahydropyran | Morpholine | CDK2 | T-47D (Breast Cancer) | 0.43[1] |
| MDA-MB-231 (Breast Cancer) | 0.99[1] | ||||
| Compound 11l | Methyltetrahydropyran | Piperidine | CDK2 | T-47D (Breast Cancer) | 1.57[1] |
| MDA-MB-231 (Breast Cancer) | 1.30[1] | ||||
| Compound A17 | Diaryl urea | Chloro | mTOR | A549 (Lung Carcinoma) | 0.067[2] |
| H460 (Lung Carcinoma) | 0.02[2] | ||||
| Compound A18 | Diaryl urea | Chloro | mTOR | A549 (Lung Carcinoma) | 0.062[2] |
| H460 (Lung Carcinoma) | 0.03[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-b]pyridazine derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis by measuring the levels of key apoptosis-related proteins.
Procedure:
-
Protein Extraction: After treatment with the compounds, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Below are diagrams of the Mps1 and DYRK1A kinase signaling pathways, which are known targets of these compounds.
Mps1 Kinase Signaling Pathway
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial mechanism that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 leads to a defective SAC, resulting in chromosomal instability and ultimately cell death in cancer cells.
Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.
DYRK1A Signaling Pathway in Cancer
DYRK1A is a dual-specificity kinase that plays a role in various cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation has been implicated in several cancers. Imidazo[1,2-b]pyridazine derivatives can inhibit DYRK1A, thereby affecting multiple downstream signaling cascades.
Caption: Overview of DYRK1A signaling pathways in cancer.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives is depicted below.
Caption: General experimental workflow for efficacy testing.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponatinib: A Reference Standard for Structure-Activity Relationship Studies of Imidazo[1,2-b]pyridazine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, and its role as a reference compound in the structure-activity relationship (SAR) studies of novel kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. The exceptional potency and broad kinase profile of Ponatinib make it an invaluable benchmark for the development of new therapeutics targeting a range of human malignancies.
Introduction to Ponatinib and the Imidazo[1,2-b]pyridazine Scaffold
Ponatinib (AP24534) is an FDA-approved oral tyrosine kinase inhibitor (TKI) renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases harboring the T315I mutation, which confers resistance to other TKIs.[1][2] The core of Ponatinib's structure is the imidazo[1,2-b]pyridazine moiety, a privileged heterocyclic scaffold in medicinal chemistry that has been extensively explored for the development of inhibitors targeting various kinases.[3][4] The unique binding mode of the imidazo[1,2-b]pyridazine core within the ATP-binding pocket of kinases contributes to the high potency of its derivatives.[5]
Mechanism of Action of Ponatinib
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of multiple kinases.[1] Its primary target is the BCR-ABL kinase, including its mutated forms.[2] A key structural feature of Ponatinib is the carbon-carbon triple bond linker, which enables it to effectively bind to the T315I "gatekeeper" mutant of BCR-ABL.[5] Beyond BCR-ABL, Ponatinib potently inhibits other key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinase.[6]
Signaling Pathway Inhibition by Ponatinib
The binding of Ponatinib to its target kinases blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Ponatinib inhibits multiple receptor and non-receptor tyrosine kinases.
Ponatinib as a Reference in SAR Studies
The well-characterized potency and broad-spectrum activity of Ponatinib provide a crucial benchmark for evaluating novel imidazo[1,2-b]pyridazine derivatives. SAR studies often aim to improve upon the potency, selectivity, or pharmacokinetic properties of a lead compound, and Ponatinib serves as a "gold standard" for comparison, especially when targeting kinases that it potently inhibits.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50) of Ponatinib against a panel of key kinases, providing a quantitative reference for SAR studies.
| Kinase Target | Ponatinib IC50 (nM) | Reference |
| BCR-ABL (Wild-Type) | 0.37 | [2] |
| BCR-ABL (T315I) | 2.0 | [2] |
| VEGFR2 | 1.5 | [1] |
| FGFR1 | 2.2 | [1] |
| PDGFRα | 1.1 | [1] |
| Src | 5.4 | [1] |
| c-KIT | 13 | [1] |
| FLT3 | 13 | [1] |
| RET | 25.8 | [1] |
SAR Insights from Ponatinib Analogues
Studies on analogues of Ponatinib have provided valuable insights into the SAR of the imidazo[1,2-b]pyridazine scaffold. For instance, modifications to the solvent-exposed region of Ponatinib have been explored to reduce off-target effects, such as cardiovascular toxicity, while maintaining potency against BCR-ABL.[7]
One study explored nicotinamide-based analogues of Ponatinib and found that replacing the benzamide group with a nicotinamide did not significantly affect the inhibition of ABL1 (T315I).[8] However, modifications to the imidazo[1,2-b]pyridazine core itself, such as replacing it with an imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine, led to a decrease in potency against CML cell lines.[8] This highlights the critical role of the imidazo[1,2-b]pyridazine scaffold for potent BCR-ABL inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of novel compounds with Ponatinib. Below are representative protocols for key assays.
Biochemical Kinase Inhibition Assay (Example: ABL Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Plate Preparation: Add the test compound (e.g., Ponatinib or a novel imidazo[1,2-b]pyridazine derivative) at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction: Add the purified kinase (e.g., ABL1 T315I) and a suitable substrate to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Data Analysis: Measure the signal (e.g., luminescence) and plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (Example: Ba/F3 Cells)
This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on a specific kinase for their growth and survival.
Methodology:
-
Cell Seeding: Seed Ba/F3 cells expressing the target kinase (e.g., BCR-ABL T315I) into a 96-well plate.
-
Compound Treatment: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Data Analysis: Measure the luminescent signal, which is proportional to the number of viable cells, and calculate the IC50 value.[6]
Conclusion
Ponatinib serves as an indispensable reference compound for SAR studies of imidazo[1,2-b]pyridazine-based kinase inhibitors. Its well-documented, potent, and broad-spectrum inhibitory profile provides a robust benchmark against which novel analogues can be compared. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the rational design and evaluation of the next generation of kinase inhibitors, ultimately contributing to the development of more effective and safer cancer therapies. The imidazo[1,2-b]pyridazine scaffold continues to be a fruitful starting point for the discovery of new therapeutic agents.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Drug-Like Properties of Functionalized Imidazo[1,2-b]pyridazines and Alternative Heterocyclic Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the drug-like properties of a potential therapeutic agent. This guide provides an objective comparison of functionalized imidazo[1,2-b]pyridazines with two prominent alternatives, imidazo[1,2-a]pyridines and pyrazolopyrimidines, focusing on key absorption, distribution, metabolism, and excretion (ADME) parameters, as well as in vitro efficacy and toxicity.
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the approved kinase inhibitor ponatinib.[1] Its fused bicyclic system offers a rigid framework amenable to diverse functionalization, leading to compounds with a wide range of therapeutic applications, from anticancer and anti-inflammatory agents to kinase inhibitors.[1][2] However, the journey of a drug candidate from discovery to clinic is fraught with challenges related to its pharmacokinetic and safety profiles. Therefore, a critical assessment of this scaffold's drug-like properties against viable alternatives is essential for informed decision-making in drug design and development.
This guide presents a data-driven comparison of imidazo[1,2-b]pyridazines with imidazo[1,2-a]pyridines and pyrazolopyrimidines, two other nitrogen-containing heterocyclic systems that are often explored for similar therapeutic targets. The following sections summarize key quantitative data in structured tables, provide detailed experimental protocols for the cited assays, and utilize visualizations to illustrate important concepts and workflows.
Comparative Analysis of Drug-Like Properties
The selection of a core scaffold can significantly impact a compound's solubility, permeability, metabolic stability, and ultimately its oral bioavailability and safety profile. The following tables provide a comparative summary of these key drug-like properties for representative compounds from the imidazo[1,2-b]pyridazine, imidazo[1,2-a]pyridine, and pyrazolopyrimidine series, primarily focusing on their activity as kinase inhibitors.
Table 1: In Vitro Efficacy and Physicochemical Properties
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Aqueous Solubility (µg/mL) | cLogP |
| Imidazo[1,2-b]pyridazine | Compound 1 | Tyk2 JH2 | <10 | <1 at pH 6.5 | 3.80 |
| Imidazo[1,2-b]pyridazine | Compound 2 | BTK | 1.3 | - | - |
| Imidazo[1,2-a]pyridine | Compound 3 | c-Met/VEGFR2 | 1.9 / 2.2 | - | - |
| Pyrazolopyrimidine | JNJ-61432059 | AMPAR/γ-8 | - | - | - |
Data sourced from multiple studies for illustrative comparison. Direct comparison is most accurate for compounds evaluated within the same study.
Table 2: In Vitro ADME Properties
| Scaffold | Compound Example | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (% remaining after 10 min) |
| Imidazo[1,2-b]pyridazine | Anilino-imidazo[1,2-b]pyridazine | - | 11% (Human), 14% (Rat), 1% (Mouse) |
| Imidazo[1,2-b]pyridazine | Pyridone-substituted imidazo[1,2-b]pyridazine | 142 | 92% (Human), 77% (Rat), 71% (Mouse) |
| Imidazo[1,2-a]pyridine | - | - | - |
| Pyrazolopyrimidine | JNJ-61432059 | Lower efflux ratio vs. imidazo[1,2-a]pyrazine | Improved stability vs. imidazo[1,2-a]pyrazine |
Note: A higher percentage remaining in the microsomal stability assay indicates greater metabolic stability. A higher Papp value in the Caco-2 assay suggests better intestinal permeability.
Table 3: In Vivo Properties
| Scaffold | Compound Example | Animal Model | Route of Administration | Key Finding |
| Imidazo[1,2-b]pyridazine | Compound 2 | Xenograft | Oral | Significant tumor growth inhibition |
| Imidazo[1,2-a]pyridine | Compound 26 | MKN45 Xenograft | Oral (5 mg/kg) | T/C = 4% |
| Imidazo-based heterocycles | IG-01-008, IG-01-009 | Wistar Rats | Oral (≥1000 mg/kg) | Hepatic damage and cholestasis |
T/C refers to the treated/control tumor volume ratio, with lower values indicating greater efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Permeability Measurement:
-
The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The test compound is added to the donor chamber (apical for A-B, basolateral for B-A), and samples are taken from the receiver chamber at predefined time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
3. Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
4. Efflux Ratio:
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes such as cytochrome P450s.
1. Incubation:
-
The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
2. Reaction Termination and Sample Preparation:
-
The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
3. Analysis:
-
The concentration of the parent compound remaining in the supernatant is determined by LC-MS/MS.
4. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Visualizing Key Concepts and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Discussion and Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile and potent core for the development of various therapeutic agents, particularly kinase inhibitors. However, early derivatives of this scaffold have been shown to suffer from poor metabolic stability.[3] Strategic modifications, such as the introduction of a pyridone moiety, have led to dramatic improvements in metabolic stability and favorable pharmacokinetic profiles.[3]
When compared to the imidazo[1,2-a]pyridine scaffold, both have demonstrated the potential to yield highly potent kinase inhibitors.[4] The choice between these two scaffolds may depend on the specific target and the desired physicochemical properties, with imidazo[1,2-b]pyridazines sometimes offering advantages in terms of lipophilicity.[2]
The pyrazolopyrimidine scaffold has emerged as a promising alternative, in some cases demonstrating improved metabolic stability and lower efflux ratios compared to related imidazo-fused systems.[1] This highlights the importance of considering a range of isosteric replacements during the lead optimization process.
Ultimately, the selection of a heterocyclic scaffold is a multi-parameter optimization problem. While imidazo[1,2-b]pyridazines offer a solid foundation for the design of potent bioactive compounds, careful consideration of their ADME and toxicity profiles is crucial. Comparative analysis with alternative scaffolds like imidazo[1,2-a]pyridines and pyrazolopyrimidines, supported by robust in vitro and in vivo data, will continue to be an invaluable strategy in the quest for safer and more effective medicines.
References
- 1. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dichloroimidazo[1,2-b]pyridazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dichloroimidazo[1,2-b]pyridazine, a chlorinated heterocyclic compound. Adherence to these protocols is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. According to available safety data, this compound is harmful if inhaled, comes into contact with skin, or is swallowed.[1] Therefore, stringent safety measures must be in place.
Personal Protective Equipment (PPE): A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following table summarizes the recommended protective gear.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator for particulates may be necessary. |
Handling and Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following is a general procedural workflow for its disposal.
Waste Identification and Segregation
-
Categorization: Classify waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.
Spill Management and Decontamination
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a designated hazardous waste container.[2]
-
Decontamination:
-
Clean the spill area with an appropriate solvent or a soap and water solution.
-
For final decontamination of surfaces, a 10% bleach solution can be effective, followed by a water rinse to remove residual bleach.
-
Final Disposal
-
Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3]
-
Documentation: Maintain accurate records of the waste, including its composition and quantity, for the disposal service.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with all applicable environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these established safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a secure working environment and responsible environmental stewardship.
References
Personal protective equipment for handling 2,6-Dichloroimidazo[1,2-b]pyridazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloroimidazo[1,2-b]pyridazine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles or glasses | Must be splash-resistant and equipped with side protection, conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[1][2] |
| Face shield | Recommended when there is a significant risk of splashes.[1] | |
| Hand Protection | Chemical-resistant gloves | Wear gloves selected based on the potential hazards, duration of use, and chemical resistance.[1] Inspect gloves before use and use proper removal techniques. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn at a minimum.[1] |
| Protective clothing | Must be selected based on the hazards present in the workplace.[1] For significant exposure risk, chemical-resistant coveralls may be necessary. | |
| Closed-toed footwear | Required for all laboratory work.[1] | |
| Respiratory Protection | Fume hood or adequate ventilation | Use only in a well-ventilated area or under a chemical fume hood.[1][2][3] |
| NIOSH/MSHA-approved respirator | If ventilation is inadequate or for spill cleanup, use an approved respirator.[2][4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent contamination and degradation.[2][3]
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
Contaminated Clothing:
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]
-
If clothing is heavily contaminated, it should be disposed of as hazardous waste.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: A logical workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
